Product packaging for 2-Dibenzofuranamine(Cat. No.:CAS No. 3693-22-9)

2-Dibenzofuranamine

Cat. No.: B130765
CAS No.: 3693-22-9
M. Wt: 183.21 g/mol
InChI Key: FFYZMBQLAYDJIG-UHFFFAOYSA-N
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Description

2-Dibenzofuranamine, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B130765 2-Dibenzofuranamine CAS No. 3693-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-amine
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InChI

InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FFYZMBQLAYDJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID4039239
Record name 2-Aminodiphenylene oxide
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Molecular Weight

183.21 g/mol
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CAS No.

3693-22-9
Record name 2-Dibenzofuranamine
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Record name 2-DIBENZOFURANAMINE
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Record name 2-Aminodiphenylene oxide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Dibenzofuranamine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways and mechanisms for the preparation of 2-Dibenzofuranamine, a valuable building block in medicinal chemistry and materials science. The document details the primary retrosynthetic approaches, reaction mechanisms, and provides illustrative experimental protocols. Quantitative data from representative transformations are summarized for comparative analysis.

Introduction

This compound is a key aromatic amine built upon the rigid and planar dibenzofuran scaffold. This structural motif is of significant interest in drug discovery and the development of functional organic materials due to its unique electronic and steric properties. The strategic introduction of an amino group at the 2-position opens up a wide array of possibilities for further functionalization, making the efficient and selective synthesis of this compound a critical aspect of its application. This guide explores the most prominent and effective methodologies for the synthesis of this compound.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into four main strategies, each with its own set of advantages and limitations:

  • Cross-Coupling Reactions: Direct formation of the C-N bond by coupling an amine source with a 2-halodibenzofuran.

  • Reduction of a Nitro Precursor: Introduction of a nitro group at the 2-position followed by its reduction to the corresponding amine.

  • Hofmann Rearrangement: Conversion of a 2-dibenzofurancarboxamide to the amine with the loss of one carbon atom.

  • Curtius Rearrangement: Transformation of a 2-dibenzofurancarboxylic acid derivative into the amine, also with the loss of one carbon atom.

Pathway I: Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile approach for the formation of carbon-nitrogen bonds. The two most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-bromodibenzofuran to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Br-Pd(II)L2 Ar Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)L(NH2R)]+ Br- Oxidative Addition Complex->Amine Coordination R-NH2 Palladium-Amido Complex Ar-Pd(II)L(NHR) Amine Coordination->Palladium-Amido Complex Base, -HBr Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol (General for Aryl Bromides):

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for the synthesis of this compound from 2-bromodibenzofuran.[3]

  • Materials: 2-Bromodibenzofuran, amine source (e.g., ammonia, benzophenone imine), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., cesium carbonate), and anhydrous toluene.

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromodibenzofuran, the amine source, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

ParameterValue/ConditionReference
Catalyst Pd₂(dba)₃[3]
Ligand Xantphos[3]
Base Cs₂CO₃[3]
Solvent Toluene[3]
Temperature 110 °C[3]

Table 1: Representative conditions for Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates.

Mechanism:

The mechanism of the Ullmann condensation is thought to involve the following steps:

  • Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.

  • Reductive Elimination: The desired aryl amine is formed via reductive elimination, regenerating a copper(I) species.

Diagram of the Ullmann Condensation Logical Workflow:

Ullmann_Condensation Aryl_Halide 2-Bromodibenzofuran Reaction Ullmann Condensation Aryl_Halide->Reaction Amine_Source Amine Source Amine_Source->Reaction Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Reaction Base Base Base->Reaction Product This compound Reaction->Product

Caption: Logical workflow for the Ullmann condensation.

Experimental Protocol (General for Aryl Halides):

  • Materials: 2-Bromodibenzofuran, amine source, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Procedure:

    • In a reaction vessel, combine 2-bromodibenzofuran, the amine source, CuI, the ligand, and the base.

    • Add the solvent and heat the mixture to a high temperature (typically >150 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction and quench with aqueous ammonia or a suitable workup procedure to remove copper salts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by chromatography or recrystallization.

ParameterValue/Condition
Catalyst CuI
Ligand 1,10-Phenanthroline (optional)
Base K₂CO₃ or Cs₂CO₃
Solvent DMF, NMP, or Pyridine
Temperature 150-210 °C

Table 2: Typical conditions for the Ullmann condensation.

Pathway II: Reduction of 2-Nitrodibenzofuran

This classical and reliable two-step approach involves the nitration of dibenzofuran to introduce a nitro group at the 2-position, followed by the reduction of the nitro group to the desired amine.

Nitration of Dibenzofuran

The nitration of dibenzofuran typically proceeds with a mixture of nitric acid and sulfuric acid. The reaction is regioselective, with the major product being 3-nitrodibenzofuran, but 2-nitrodibenzofuran is also formed and can be separated.

Reduction of 2-Nitrodibenzofuran

The reduction of the nitro group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method.

Mechanism (Catalytic Hydrogenation):

The mechanism involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The palladium on carbon (Pd/C) catalyst adsorbs both hydrogen gas and the nitro compound, facilitating the reduction.

Diagram of the Reduction of 2-Nitrodibenzofuran:

Nitro_Reduction Start 2-Nitrodibenzofuran Product This compound Start->Product Reduction Reagents H2, Pd/C (or other reducing agents) Reagents->Product

Caption: Synthesis of this compound via reduction.

Experimental Protocol (General for Nitroarene Reduction):

  • Materials: 2-Nitrodibenzofuran, 10% Palladium on carbon (Pd/C), a solvent (e.g., methanol or ethanol), and a hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator).

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitrodibenzofuran in the chosen solvent.

    • Carefully add 10% Pd/C to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

ParameterValue/Condition
Reducing Agent H₂ with 10% Pd/C
Solvent Methanol or Ethanol
Temperature Room Temperature
Pressure Atmospheric (balloon) or higher

Table 3: Typical conditions for the catalytic hydrogenation of a nitroarene.

Pathway III: Hofmann Rearrangement

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom.[4] For the synthesis of this compound, this would involve the rearrangement of dibenzofuran-2-carboxamide.

Mechanism:

The reaction proceeds through the following key steps:[4]

  • Formation of an N-bromoamide: The primary amide reacts with bromine in the presence of a base to form an N-bromoamide.

  • Deprotonation: The base abstracts the acidic proton from the nitrogen, forming an anion.

  • Rearrangement: The dibenzofuranyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

  • Hydrolysis: The isocyanate is hydrolyzed by water to form a carbamic acid, which then decarboxylates to yield the primary amine.

Diagram of the Hofmann Rearrangement:

Hofmann_Rearrangement Amide Dibenzofuran-2-carboxamide Isocyanate Dibenzofuran-2-isocyanate Amide->Isocyanate Rearrangement Reagents1 Br2, NaOH Reagents1->Isocyanate Amine This compound Isocyanate->Amine Hydrolysis Reagents2 H2O Reagents2->Amine

Caption: Key steps in the Hofmann rearrangement.

Experimental Protocol (General for Amides): [5]

  • Materials: Dibenzofuran-2-carboxamide, sodium hydroxide, bromine, and water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

    • Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

    • Add the dibenzofuran-2-carboxamide to the hypobromite solution.

    • Warm the reaction mixture gently and then heat to a higher temperature (e.g., 70-80 °C).

    • Monitor the reaction until the evolution of carbon dioxide ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry it, and concentrate to obtain the crude product.

    • Purify by recrystallization or chromatography.

ParameterValue/ConditionReference
Reagents Br₂, NaOH[5]
Solvent Water[5]
Temperature 0 °C to 80 °C[5]

Table 4: General conditions for the Hofmann rearrangement.

Pathway IV: Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[6][7] This pathway starts with dibenzofuran-2-carboxylic acid.

Mechanism:

The key steps of the Curtius rearrangement are:[6][7]

  • Formation of Acyl Azide: The carboxylic acid is converted to an activated derivative (e.g., acyl chloride or mixed anhydride), which then reacts with an azide source (e.g., sodium azide) to form the acyl azide.

  • Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. The dibenzofuranyl group migrates to the nitrogen atom.

  • Hydrolysis: The resulting isocyanate is hydrolyzed with water to form a carbamic acid, which spontaneously decarboxylates to give this compound.

Diagram of the Curtius Rearrangement:

Curtius_Rearrangement Carboxylic_Acid Dibenzofuran-2-carboxylic acid Acyl_Azide Dibenzofuran-2-carbonyl azide Carboxylic_Acid->Acyl_Azide Activation & Azide Addition Isocyanate Dibenzofuran-2-isocyanate Acyl_Azide->Isocyanate Heat (Rearrangement) Amine This compound Isocyanate->Amine Hydrolysis (H2O)

Caption: Synthetic sequence of the Curtius rearrangement.

Experimental Protocol (General for Carboxylic Acids):

  • Materials: Dibenzofuran-2-carboxylic acid, thionyl chloride or oxalyl chloride, sodium azide, an inert solvent (e.g., toluene), and an aqueous acid for hydrolysis.

  • Procedure:

    • Convert dibenzofuran-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    • Carefully add the acyl chloride to a solution of sodium azide in a suitable solvent to form the acyl azide.

    • Heat the solution of the acyl azide in an inert solvent like toluene. The rearrangement will occur with the evolution of nitrogen gas.

    • After the rearrangement is complete, add aqueous acid to the reaction mixture and heat to hydrolyze the isocyanate.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by chromatography or recrystallization.

ParameterValue/ConditionReference
Azide Source Sodium Azide (from acyl chloride) or DPPA (direct from acid)
Solvent Toluene or other inert solvent
Temperature Varies (thermal decomposition)
Hydrolysis Aqueous acid

Table 5: General conditions for the Curtius rearrangement.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, each with its own set of considerations. Cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a direct and versatile route from 2-halodibenzofurans. The reduction of 2-nitrodibenzofuran is a classic and often high-yielding method. The Hofmann and Curtius rearrangements provide pathways from carboxylic acid derivatives, which can be advantageous depending on the availability of starting materials. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field to select and implement the most suitable strategy for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminodibenzofuran is a heterocyclic aromatic amine built upon a dibenzofuran core. The dibenzofuran scaffold, a rigid and planar ring system, is a recurring motif in numerous biologically active natural products and synthetic compounds. The introduction of an amino group to this structure at the 2-position imparts unique chemical reactivity and potential for biological interactions, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physical and chemical properties of 2-aminodibenzofuran, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity.

Physicochemical Properties

The physicochemical properties of 2-aminodibenzofuran are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₉NO--INVALID-LINK--
Molecular Weight 183.21 g/mol --INVALID-LINK--
Appearance White to orange to green powder or crystal--INVALID-LINK--
Melting Point 127.0 - 131.0 °C--INVALID-LINK--
Boiling Point Data not available
Solubility Moderately soluble in polar organic solvents (e.g., methanol, ethanol); sparingly soluble in water.
Chemical and Spectroscopic Identifiers
IdentifierValueSource
CAS Number 3693-22-9--INVALID-LINK--
IUPAC Name dibenzo[b,d]furan-2-amine--INVALID-LINK--
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N--INVALID-LINK--
InChIKey FFYZMBQLAYDJIG-UHFFFAOYSA-N--INVALID-LINK--

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 2-aminodibenzofuran are not available in the provided search results, the following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds, such as 1-aminodibenzofuran.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-aminodibenzofuran is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the dibenzofuran ring system will exhibit coupling patterns (doublets, triplets, and multiplets) characteristic of a substituted aromatic compound. The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule. The chemical shifts will be in the aromatic region (approximately δ 100-160 ppm). The carbon atom attached to the amino group (C-2) and the oxygen-bearing carbon atoms of the furan ring will have characteristic chemical shifts influenced by the heteroatoms.

FTIR Spectroscopy

The infrared spectrum of 2-aminodibenzofuran will be characterized by the following key absorption bands:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H stretching (aromatic): Signals above 3000 cm⁻¹.

  • C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-O-C stretching (ether): In the fingerprint region, typically around 1000-1300 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum, likely recorded in a polar solvent like ethanol or methanol, is expected to show multiple absorption bands characteristic of the extended aromatic system of the dibenzofuran core. These bands arise from π → π* electronic transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent dibenzofuran.

Experimental Protocols

Representative Synthesis of an Aminodibenzofuran Isomer (1-Aminodibenzofuran)

This synthesis is a two-step process involving a nitration followed by a reduction.

G cluster_0 Step 1: Synthesis of 1-Nitrodibenzofuran cluster_1 Step 2: Synthesis of 1-Aminodibenzofuran start1 1,3-Dinitrobenzene + 2-Iodophenol reagents1 Potassium tert-butoxide, Dimethoxyethane, Pyridine start1->reagents1 Reactants conditions1 Heat to 100°C for 16 hrs reagents1->conditions1 Conditions product1 1-Nitrodibenzofuran conditions1->product1 Product start2 1-Nitrodibenzofuran product1->start2 Intermediate reagents2 Stannous chloride (SnCl₂), Conc. HCl start2->reagents2 Reactant conditions2 Stir for 4 hrs at 0°C reagents2->conditions2 Conditions product2 1-Aminodibenzofuran conditions2->product2 Product

Synthesis workflow for 1-aminodibenzofuran.

Step 1: Synthesis of 1-Nitrodibenzofuran [1]

  • Prepare a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane and pyridine.

  • Stir the reaction mixture at 25°C.

  • Add potassium tertiary butoxide (2 eq) and heat the mixture to 100°C for 16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice water and extract the product with ethyl acetate.

  • Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain 1-nitrodibenzofuran.

Step 2: Synthesis of 1-Aminodibenzofuran [1]

  • To a stirred solution of 1-nitrodibenzofuran (1 eq) in concentrated HCl at 0°C, add stannous chloride (SnCl₂) (1.5 eq) portion-wise.

  • Stir the reaction mixture for 4 hours at 0°C.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with ice water.

  • Extract the product with ethyl acetate, dry the organic layer with MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 1-aminodibenzofuran.

Purification Protocol: Column Chromatography

Column chromatography is a standard method for the purification of aminodibenzofuran isomers.[1]

G start Crude Product dissolve Dissolve in a minimum amount of eluent start->dissolve load Load onto silica gel column dissolve->load elute Elute with a solvent system (e.g., hexane/ethyl acetate gradient) load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate product Purified 2-Aminodibenzofuran evaporate->product

General workflow for purification by column chromatography.
  • Slurry Preparation: The crude 2-aminodibenzofuran is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel as a stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The mobile phase is passed through the column, and the different components of the mixture travel down the column at different rates.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: The composition of each fraction is analyzed using TLC to identify the fractions containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified 2-aminodibenzofuran.

Chemical Reactivity

The chemical reactivity of 2-aminodibenzofuran is governed by the interplay of the electron-rich dibenzofuran ring system and the nucleophilic amino group.

Electrophilic Aromatic Substitution

The dibenzofuran nucleus is susceptible to electrophilic attack. The presence of the electron-donating amino group at the 2-position is expected to activate the aromatic rings towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to the amino group.

Reactions of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

G cluster_0 Reactions of the Amino Group cluster_1 Electrophilic Aromatic Substitution main 2-Aminodibenzofuran acylation Acylation (e.g., with Acyl Chloride) main->acylation alkylation Alkylation (e.g., with Alkyl Halide) main->alkylation diazotization Diazotization (with Nitrous Acid) main->diazotization nitration Nitration main->nitration halogenation Halogenation main->halogenation sulfonation Sulfonation main->sulfonation

References

Spectroscopic and Biological Insights into (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties and biological activities of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, a prominent member of the chalcone family of compounds. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and pharmacology.

Physicochemical Properties

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is a solid at room temperature, appearing as white to light yellow crystals.[1] It is soluble in organic solvents such as dichloromethane and methanol, but insoluble in water.[1][2][3]

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight238.28 g/mol [1]
Melting Point101-103 °C[1]
Solubility (DMSO)22.5 - 48 mg/mL[3]
Solubility (Ethanol)2 mg/mL[3]
Solubility (Water)Insoluble[1][2][3]

Spectroscopic Data

The structural elucidation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is supported by a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityAssignmentCoupling Constant (J) Hz
8.009m2H, Aromatic
7.785d1H, Vinylic15.6
7.599m2H, Aromatic
7.496m1H, Aromatic
7.415d1H, Vinylic
6.935d2H, Aromatic
3.847s3H, -OCH₃

Solvent: CDCl₃, Frequency: 399.65 MHz[4]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
192.94C=O
158.04C-OCH₃
143.18Vinylic CH
135.06Aromatic C
132.80Aromatic CH
130.27Aromatic CH
130.17Aromatic CH
129.21Aromatic C
128.80Aromatic CH
128.33Aromatic CH
120.67Vinylic CH
111.58Aromatic CH
55.69-OCH₃

Solvent: CDCl₃, Frequency: 75 MHz[5]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
1665C=O (α,β-unsaturated ketone) stretching
1609, 1588C=C (aromatic and vinylic) stretching
1283, 1267C-O (ether) stretching

Sample Preparation: Not specified, likely KBr pellet or neat[5]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound.

m/zAssignment
238.09887[M]⁺ (Calculated for C₁₆H₁₄O₂: 238.09938)

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one can be synthesized via a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide, in an ethanol-water solvent system.[6]

Materials:

  • 4-methoxybenzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Dissolve acetophenone and 4-methoxybenzaldehyde in ethanol in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the cooled mixture with constant stirring.

  • Continue stirring the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 2 hours).

  • After the reaction period, the mixture is typically stored under refrigeration to facilitate precipitation.

  • The precipitated product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: Bruker VX NMR FT-300 or Varian Unity 500 for ¹H NMR and Bruker VX NMR FT-75 MHz for ¹³C NMR.[5]

  • Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) for ¹H NMR.

  • Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a neat solid.

  • Data Reporting: Absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Instrumentation: Time-of-flight (TOF) mass spectrometer.[5]

  • Ionization Method: Electron Ionization (EI).

  • Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.

Biological Activity and Signaling Pathways

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one exhibits a range of biological activities, including anti-inflammatory and anticancer properties. These effects are mediated through the modulation of key cellular signaling pathways.

Modulation of the Nrf2/ARE Signaling Pathway

In certain cancer cells, this chalcone derivative has been shown to suppress the transcriptional activity of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] Nrf2 is a key regulator of the cellular antioxidant response, and its inhibition can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin.[7] The proposed mechanism involves the downregulation of Nrf2 and its downstream target, the phase II detoxifying enzyme NQO1, potentially through the PI3K/Akt pathway.[7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PI3K PI3K/Akt PI3K->Nrf2 Normally promotes Nrf2 stability Chalcone (E)-3-(4-methoxyphenyl) -1-phenylprop-2-en-1-one Chalcone->PI3K Inhibits ARE ARE (Antioxidant Response Element) NQO1 NQO1 Gene ARE->NQO1 Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes NQO1->Transcription caption Inhibition of the Nrf2/ARE pathway by (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one.

Caption: Inhibition of the Nrf2/ARE pathway.

Modulation of the NF-κB Signaling Pathway

Chalcones are also known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[8] Some chalcone derivatives have been shown to inhibit the degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of the p50/p65 subunits of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Chalcone (E)-3-(4-methoxyphenyl) -1-phenylprop-2-en-1-one Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes caption Modulation of the NF-κB signaling pathway by (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one.

Caption: Modulation of the NF-κB signaling pathway.

Conclusion

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is a well-characterized chalcone derivative with significant potential for further investigation in drug discovery and development. Its straightforward synthesis and interesting biological activities, mediated through key signaling pathways, make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a foundational summary of its spectroscopic properties and biological context to aid researchers in their future studies.

References

The Rising Therapeutic Potential of Dibenzofuran Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives, a class of heterocyclic aromatic compounds, are attracting significant interest within the medicinal chemistry and pharmacology sectors. Comprising a furan ring fused to two benzene rings, this core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] Naturally occurring in various sources and also accessible through synthetic routes, dibenzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the exploration and development of this promising class of compounds.

Anticancer Activities

Dibenzofuran derivatives have emerged as a promising avenue for the development of novel anticancer agents.[2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2]

Inhibition of Pim and CLK1 Kinases

A notable example of the anticancer potential of dibenzofuran derivatives is the development of compounds inspired by the natural product cercosporamide. These derivatives have been identified as potent dual inhibitors of Pim kinases and CDC-like kinase 1 (CLK1).[4][5] Pim kinases are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a critical role in cell proliferation and survival.[4][5] The dual inhibition of these kinases presents a compelling strategy for cancer therapy.

Quantitative Anticancer Data

The cytotoxic effects of various dibenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

Derivative Class Specific Compound/Derivative Target Cancer Cell Line IC50 Value Reference
Cercosporamide-inspiredLead compound 44Pim-1/2 kinases, CLK1MV4-11 (Acute Myeloid Leukemia)Low micromolar[4]
Natural DibenzofuransKehokorins A, D, and ENot specifiedHeLa (Cervical Cancer)1.5 - 6.1 µg/mL[6]
Fluorinated BenzofuransCompounds 1 and 2Not specifiedHCT116 (Colorectal Carcinoma)19.5 µM and 24.8 µM[7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dibenzofuran derivatives on cancer cell lines.[8]

Objective: To determine the IC50 value of a dibenzofuran derivative.

Materials:

  • Dibenzofuran derivative of interest

  • Human cancer cell line (e.g., HeLa, HCT116, MV4-11)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the dibenzofuran derivative in complete medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Dibenzofuran Derivative compound_prep->add_compound incubate_48_72h Incubate (48-72 hours) add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Pim_CLK1_Inhibition cluster_kinases Target Kinases cluster_downstream Downstream Effects Dibenzofuran Dibenzofuran Derivative Pim1 Pim-1 Kinase Dibenzofuran->Pim1 Pim2 Pim-2 Kinase Dibenzofuran->Pim2 CLK1 CLK1 Kinase Dibenzofuran->CLK1 Proliferation Cell Proliferation Pim1->Proliferation Survival Cell Survival Pim1->Survival Pim2->Proliferation Pim2->Survival CLK1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Survival->Apoptosis Inhibition leads to Antimicrobial_Susceptibility_Workflow cluster_setup Experiment Setup cluster_plate Plate Inoculation cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate_wells Inoculate 96-well Plate prep_inoculum->inoculate_wells serial_dilution Serial Dilution of Dibenzofuran Derivative serial_dilution->inoculate_wells incubate_plate Incubate Plate (24h for bacteria, 48h for fungi) inoculate_wells->incubate_plate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->read_mic NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammatory Pro-inflammatory Mediators LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKKα/β LPS->IKK Dibenzofuran Dibenzofuran Derivative Dibenzofuran->p38 Dibenzofuran->ERK Dibenzofuran->JNK Dibenzofuran->IKK NFkB NF-κB (p65) p38->NFkB ERK->NFkB JNK->NFkB IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NO NO NFkB->NO TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 COX2 COX-2 NFkB->COX2 Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment plate_neurons Plate Primary Neurons add_compound Add Dibenzofuran Derivative plate_neurons->add_compound add_nmda Induce Excitotoxicity with NMDA add_compound->add_nmda incubate_24h Incubate for 24 hours add_nmda->incubate_24h mtt_assay Perform MTT Assay incubate_24h->mtt_assay analyze_survival Analyze Neuronal Survival mtt_assay->analyze_survival

References

An In-depth Technical Guide on the Natural Occurrence of the Dibenzofuran Core and Related Biosynthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide explores the natural occurrence of the dibenzofuran scaffold, a key structural motif in various biologically active molecules. Due to the current lack of scientific literature identifying naturally occurring aminodibenzofurans, this paper will focus on the well-documented presence of the core dibenzofuran structure in nature, using the prominent lichen metabolite, usnic acid, as a primary example. Furthermore, this guide will delve into the biosynthetic pathways of usnic acid to provide a relevant biochemical context for researchers interested in the formation of this heterocyclic system.

The Dibenzofuran Scaffold in Nature: A Focus on Lichens

The dibenzofuran framework is a recurring structural element in a variety of natural products.[1] While aminodibenzofurans are primarily products of synthetic chemistry, the core dibenzofuran structure is notably prevalent in lichens, which are symbiotic organisms of fungi and algae or cyanobacteria.[2][3] These organisms are known to produce a diverse array of secondary metabolites, many of which possess interesting biological activities.[4]

One of the most extensively studied naturally occurring dibenzofurans is usnic acid .[2][3] First isolated in 1844, usnic acid is particularly abundant in lichens of the genera Usnea, Cladonia, Lecanora, and Ramalina.[2][4] It is a yellow, crystalline substance known to exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] The presence of the dibenzofuran core in usnic acid and other lichen metabolites underscores the biosynthetic capability of these organisms to construct this complex heterocyclic system.

Quantitative Analysis of Usnic Acid in Lichens

The concentration of usnic acid can vary significantly depending on the lichen species, geographical location, and environmental conditions.[5] Various analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed for the accurate quantification of usnic acid in lichen extracts.[6][7] The data presented below summarizes the yields of usnic acid obtained from different lichen species using various extraction methods.

Lichen SpeciesExtraction MethodSolventYield (% of dry weight)Reference
Cladonia stellarisGas Chromatography-Flame Ionization (GC-FID)Not specified0.48 - 3.08[8]
Cladonia mitisNot specifiedNot specified0.45 - 2.16[5]
Cladonia uncialisLC-MS/MSAcetonitrileNot specified (quantified)[6][9]
Usnea speciesHeat RefluxAcetone0.43[10]
Cladonia substellataSoxhlet ExtractionChloroformNot specified[11]
Cladonia genusSupercritical Fluid Extraction (SFE)Carbon Dioxideup to 2.5[12]
Cladonia arbusculaUPLC-PDA-MSNot specified1.77 - 4.50[13]

Experimental Protocols: Isolation and Purification of Usnic Acid from Lichens

The following protocols provide a general framework for the extraction and purification of usnic acid from lichen thalli.

The isolation of usnic acid from lichens typically involves solvent extraction followed by purification steps.

G General Workflow for Usnic Acid Isolation cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification start Collect Lichen Thalli (e.g., Cladonia sp.) dry Air or Oven Dry at Low Temperature start->dry grind Grind to a Fine Powder dry->grind extract Solvent Extraction (e.g., Acetone, Chloroform) via Soxhlet, Reflux, or Maceration grind->extract filter Filter to Remove Solid Debris extract->filter concentrate Concentrate Extract (Rotary Evaporation) filter->concentrate precipitate Precipitate Crude Usnic Acid concentrate->precipitate recrystallize Recrystallize from a Suitable Solvent (e.g., Acetone/Ethanol) precipitate->recrystallize end Pure Usnic Acid Crystals recrystallize->end

A generalized workflow for the isolation of usnic acid from lichens.

This protocol is adapted from a method demonstrated to be effective for usnic acid extraction.[10]

  • Preparation: Weigh 10 g of dried and powdered lichen material.

  • Extraction: Place the lichen powder into a round-bottom flask and add 150 mL of acetone.

  • Reflux: Set up a reflux apparatus and heat the mixture to a gentle boil for 60 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter through Whatman No. 1 filter paper to separate the lichen debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Crystallization: Cool the concentrated extract to induce the crystallization of crude usnic acid.

  • Purification: Collect the crude crystals by vacuum filtration and recrystallize from a minimal amount of hot acetone followed by the addition of ethanol to obtain pure, yellow crystals of usnic acid.[10]

Biosynthesis of the Dibenzofuran Core: The Case of Usnic Acid

The biosynthesis of usnic acid is a fascinating example of polyketide synthesis in fungi.[2] It proceeds through the dimerization of a methylphloroacetophenone intermediate, which itself is derived from acetyl-CoA and malonyl-CoA.[14] The key enzyme in this pathway is a non-reducing polyketide synthase (PKS).[1]

G Biosynthetic Pathway of Usnic Acid cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_dimerization Dimerization and Cyclization acetyl_coa Acetyl-CoA pks Non-reducing Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks methylphloro Methylphloroacetophenone pks->methylphloro dimer Oxidative Dimerization methylphloro->dimer usnic Usnic Acid dimer->usnic

A simplified overview of the biosynthetic pathway leading to usnic acid.

The identification of the usnic acid biosynthetic gene cluster in lichen-forming fungi has provided significant insights into the enzymatic machinery responsible for the construction of the dibenzofuran core.[1][15] This knowledge can be invaluable for researchers in drug development who may seek to harness or mimic these biosynthetic strategies for the production of novel dibenzofuran derivatives.

Conclusion

While aminodibenzofurans have not been identified as naturally occurring compounds, their core dibenzofuran structure is well-represented in nature, most notably in the form of usnic acid from lichens. This technical guide has provided an in-depth look at the natural sources, quantitative analysis, and isolation of this representative dibenzofuran. The elucidation of the biosynthetic pathway of usnic acid offers a valuable biochemical foundation for understanding the formation of the dibenzofuran scaffold. For researchers and drug development professionals, this understanding of the natural context of the dibenzofuran core can inform the semi-synthesis of novel aminodibenzofuran derivatives from readily available natural precursors or inspire the development of biocatalytic approaches for their synthesis.

References

An In-depth Technical Guide to 2-Dibenzofuranamine: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzofuran scaffold, a tricyclic aromatic ether, is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with diverse biological activities. Among its derivatives, 2-Dibenzofuranamine serves as a versatile starting point for the development of a wide array of structural analogs with significant therapeutic potential. Modifications of the amine group and substitutions on the dibenzofuran ring system have led to the discovery of potent agents with applications in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogs and derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its N-substituted analogs can be achieved through several strategic routes. A common precursor is 2-nitrodibenzofuran, which can be catalytically hydrogenated to yield the parent this compound. Subsequent derivatization of the amino group allows for the introduction of a wide range of functionalities, including aryl, acyl, and (thio)urea moieties.

General Synthetic Workflow

The synthesis of N-substituted this compound derivatives typically follows a multi-step process, starting from the construction of the dibenzofuran core, followed by functionalization at the 2-position.

Synthetic Workflow for N-Substituted this compound Derivatives A Precursor (e.g., 2-Nitrodibenzofuran) B This compound A->B Reduction C N-Aryl Derivatives B->C Buchwald-Hartwig Amination D N-Acyl Derivatives B->D Acylation E N-Urea/Thiourea Derivatives B->E Reaction with Isocyanates/Isothiocyanates

Caption: General synthetic pathways to N-substituted this compound derivatives.

Experimental Protocols

1. Synthesis of this compound (from 2-Nitrodibenzofuran)

  • Reaction: Catalytic hydrogenation of 2-nitrodibenzofuran.

  • Procedure: To a solution of 2-nitrodibenzofuran in a suitable solvent such as ethanol or ethyl acetate, a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound. The crude product can be purified by recrystallization or column chromatography.

2. Synthesis of N-Aryl-2-dibenzofuranamine via Buchwald-Hartwig Amination

  • Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1]

  • General Procedure: An oven-dried Schlenk tube is charged with 2-bromodibenzofuran (1.0 equivalent), the desired aryl amine (1.2 equivalents), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XantPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents).[2][3] The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon). Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.[4]

Buchwald-Hartwig Amination Workflow start Start: 2-Bromodibenzofuran, Aryl Amine, Pd Catalyst, Ligand, Base, Solvent react Reaction at 80-110 °C start->react workup Workup: Dilution, Washing, Drying react->workup purify Purification: Column Chromatography workup->purify end_node End: N-Aryl-2-dibenzofuranamine purify->end_node

Caption: Workflow for the Buchwald-Hartwig amination to synthesize N-aryl-2-dibenzofuranamines.

3. Synthesis of N-Acyl-2-dibenzofuranamine

  • Procedure: To a solution of this compound (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane or THF at 0 °C, the desired acyl chloride or acid anhydride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the crude N-acyl-2-dibenzofuranamine, which is then purified by recrystallization or column chromatography.

4. Synthesis of N-(dibenzofuran-2-yl)ureas and Thioureas

  • Procedure: A solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., THF or dichloromethane) is treated with the appropriate isocyanate or isothiocyanate (1.05 equivalents). The reaction is typically stirred at room temperature and may be gently heated if necessary. The reaction progress is monitored by TLC. Once the starting amine is consumed, the solvent is removed under reduced pressure. The resulting solid is often pure enough for use or can be further purified by trituration with a non-polar solvent or by recrystallization.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Derivatives of the dibenzofuran scaffold have shown potent anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.

  • Kinase Inhibition: Certain dibenzofuran derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as Pim kinases and Aurora B kinase.[5][6] For instance, a small-molecule benzofuran derivative, was found to bind to and inhibit the kinase activity of Aurora B.[6]

Derivative ClassTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)
Dibenzofuran-carboxamidesPim-1, CLK1MV4-11 (AML)0.23 - 0.82
Benzofuran derivative (S6)Aurora BHeLa, HepG2, SW620Not specified
  • Cytotoxicity: Many N-substituted benzofuran and dibenzofuran derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines.[7][8] For example, certain benzofuran-2-carboxamide derivatives have shown potent cytotoxic activities at low micromolar concentrations against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[9]

Neuroprotective Effects

The dibenzofuran and related benzofuran scaffolds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

  • Mechanism of Action: The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes such as cholinesterases and β-secretase (BACE1), reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[7][10][11][12][13][14][15][16] Some benzofuran-type stilbenes have shown neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1) pathway.[4][7] A benzofuran-containing selenium compound demonstrated neuroprotective effects in an Alzheimer's disease model by modulating apoptosis-related proteins, increasing brain-derived neurotrophic factor (BDNF), and decreasing inflammatory markers.[13]

DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)
2-Arylbenzofuran (Compound 20)Acetylcholinesterase0.086 µM
2-Arylbenzofuran (Compound 20)BACE10.043 µM
Prenylated ArylbenzofuranGlutamate-induced oxidative stressEC₅₀ = 19.7 µM
Anti-inflammatory Activity

Certain benzofuran derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The mechanism of action can involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition and Cancer Signaling

Many anticancer dibenzofuran derivatives function by inhibiting protein kinases that are crucial for cancer cell signaling. For example, inhibition of the Pim kinase pathway can disrupt downstream signaling, leading to reduced cell proliferation and survival.

Kinase_Inhibition_Pathway Pim1 Pim-1 Kinase Substrate Downstream Substrates (e.g., Bad, p27) Pim1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Pim1 Inhibits

Caption: Simplified pathway showing the inhibition of Pim-1 kinase by a this compound derivative.

Neuroprotective Signaling Pathways

The neuroprotective effects of dibenzofuran analogs can involve multiple pathways, including the modulation of glutamate receptor signaling and the activation of pro-survival pathways.

Neuroprotection_Pathway Glutamate Excess Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Excitotoxicity Excitotoxicity & Oxidative Stress mGluR1->Excitotoxicity NeuronalDeath Neuronal Cell Death Excitotoxicity->NeuronalDeath Derivative Dibenzofuran Derivative Derivative->mGluR1 Modulates Derivative->Excitotoxicity Inhibits BDNF BDNF Pathway Derivative->BDNF Activates Survival Neuronal Survival BDNF->Survival

Caption: Potential neuroprotective signaling pathways modulated by dibenzofuran derivatives.

Detailed Biological Assay Protocols

1. In Vitro Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[2][17][18]

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

2. In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy from a donor fluorophore (e.g., on an antibody that recognizes the phosphorylated substrate) to an acceptor fluorophore (e.g., on the substrate). Kinase inhibition reduces the phosphorylation of the substrate, leading to a decrease in the FRET signal.[3]

  • General Protocol:

    • Reagent Preparation: Prepare serial dilutions of the inhibitor compound. Prepare solutions of the kinase, the substrate, and ATP.

    • Kinase Reaction: In a microplate, incubate the kinase with the inhibitor for a short period. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a defined time at a controlled temperature.

    • Detection: Stop the kinase reaction and add the detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody).

    • Signal Measurement: After an incubation period, measure the TR-FRET signal on a compatible plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value of the compound.

3. Evaluation of Neuroprotective Activity

  • Model: Glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., HT22 cells).[10][11][16][19][20][21]

  • Protocol:

    • Cell Culture: Culture neuronal cells in a suitable medium.

    • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified time.

    • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate.

    • Assessment of Cell Viability: After the glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Data Analysis: Determine the extent to which the compound protects the cells from glutamate-induced cell death and calculate the EC₅₀ value (the concentration of the compound that provides 50% of the maximal neuroprotection).

Conclusion

This compound and its structural analogs represent a promising class of compounds with a wide range of therapeutic applications. The synthetic versatility of the this compound core allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. The potent biological activities observed, particularly in the areas of oncology and neurodegenerative diseases, underscore the potential of this scaffold in drug discovery. Further exploration of the synthesis of novel analogs, coupled with detailed biological evaluation and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to 2-Dibenzofuranamine: Discovery, Synthesis, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dibenzofuranamine, a heterocyclic aromatic amine, has been a subject of scientific interest since its initial synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of this compound. It details the seminal work of Henry Gilman and subsequent synthetic advancements. The guide also delves into the compound's known biological activities, particularly its mutagenic properties, and elucidates the metabolic pathways leading to its genotoxicity. Detailed experimental protocols for its historical synthesis, key quantitative data, and visual representations of its metabolic activation pathway are presented to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Introduction

This compound, also known as 2-aminodibenzofuran, is an aromatic amine built upon the rigid, planar dibenzofuran scaffold. The fusion of two benzene rings to a central furan ring bestows unique electronic and structural characteristics upon this molecule. The introduction of an amino group at the 2-position further modulates its chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and toxicology. This guide aims to provide a thorough understanding of this compound, from its historical roots to its modern implications.

Discovery and History

The first documented synthesis of this compound is attributed to the pioneering work of Henry Gilman and his research group in the mid-20th century. Their investigations into the chemistry of dibenzofuran and its derivatives laid the foundation for much of the subsequent research on this class of compounds.

The historical synthesis of this compound involved a two-step process: the nitration of dibenzofuran to yield 2-nitrodibenzofuran, followed by the reduction of the nitro group to an amine. This classical approach remains a fundamental method for the preparation of this and related aminodibenzofurans.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in research. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name dibenzofuran-2-aminePubChem
CAS Number 3693-22-9PubChem
Molecular Formula C₁₂H₉NOPubChem
Molecular Weight 183.21 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents
Table 2: Spectral Data of this compound
Technique Data
¹H NMR Predicted shifts for aromatic protons.
¹³C NMR Predicted shifts for aromatic carbons.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.
Mass Spec (m/z) Molecular ion peak (M⁺) at 183, with characteristic fragmentation patterns.[1]

Experimental Protocols

The following protocols are based on the historical synthesis of this compound as pioneered by Gilman and subsequent standard organic chemistry procedures.

Synthesis of 2-Nitrodibenzofuran

Materials:

  • Dibenzofuran

  • Fuming nitric acid

  • Glacial acetic acid

Procedure:

  • Dissolve dibenzofuran in glacial acetic acid.

  • Slowly add fuming nitric acid to the solution while maintaining a low temperature with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-nitrodibenzofuran.

experimental_workflow_synthesis Experimental Workflow: Synthesis of this compound cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Dibenzofuran C Nitration Reaction A->C B Fuming Nitric Acid Glacial Acetic Acid B->C D 2-Nitrodibenzofuran C->D F Reduction Reaction D->F E Reducing Agent (e.g., Sn/HCl) E->F G This compound F->G

Synthesis of this compound Workflow
Synthesis of this compound (Reduction of 2-Nitrodibenzofuran)

Materials:

  • 2-Nitrodibenzofuran

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 2-nitrodibenzofuran in ethanol.

  • Add granulated tin to the suspension.

  • Slowly add concentrated hydrochloric acid while heating the mixture under reflux.

  • After the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound), cool the mixture.

  • Make the solution basic with a sodium hydroxide solution to precipitate the tin salts.

  • Extract the this compound with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield this compound.

  • The product can be further purified by recrystallization or sublimation.

Biological Activity and Signaling Pathways

Mutagenicity

This compound, as an aromatic amine, is known to exhibit mutagenic properties. Aromatic amines are a class of compounds that are generally considered to be pro-mutagens, meaning they require metabolic activation to exert their mutagenic effects. The mutagenicity of aromatic amines is often assessed using the Ames test, which measures the ability of a chemical to induce mutations in a bacterial strain.

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of this compound is a result of its metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.[1][2] This process converts the relatively inert amine into a highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3][4][5]

The key steps in the metabolic activation of aromatic amines like this compound are:

  • N-Hydroxylation: The amino group is oxidized by cytochrome P450 enzymes (primarily CYP1A2) to form an N-hydroxyarylamine.[6][7][8][9][10]

  • Esterification: The N-hydroxyarylamine can be further activated by esterification, for example, through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).[1]

  • Formation of a Reactive Nitrenium Ion: The resulting ester is unstable and can heterolytically cleave to form a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion can then attack nucleophilic sites on DNA bases, most commonly the C8 and N2 positions of guanine, forming DNA adducts.[3][4][11] These adducts can disrupt DNA replication and repair processes, leading to mutations.

metabolic_activation Metabolic Activation of this compound and DNA Adduct Formation A This compound B N-Hydroxy-2-dibenzofuranamine A->B CYP450 (N-Hydroxylation) C N-Acetoxy-2-dibenzofuranamine B->C NAT/SULT (Esterification) D Nitrenium Ion C->D Heterolytic Cleavage E DNA D->E Covalent Binding F DNA Adducts G Mutations F->G Faulty DNA Replication/Repair

Metabolic Activation of this compound

Conclusion

This compound is a molecule with a rich history rooted in the foundational work of early 20th-century organic chemistry. While its synthesis is well-established, its biological implications, particularly its mutagenicity, continue to be an area of active research. Understanding the metabolic pathways that lead to its genotoxicity is crucial for assessing the risk associated with exposure to this and other aromatic amines. This technical guide provides a consolidated resource for researchers, offering historical context, practical synthetic protocols, and a clear overview of the compound's biological mechanism of action. Further research into the specific enzymes involved in its metabolism and the precise nature of the DNA adducts formed will provide a more complete picture of the toxicology of this compound and aid in the development of safer chemical entities.

References

2-Dibenzofuranamine: A Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of 2-Dibenzofuranamine. A comprehensive toxicological profile for this compound is not available in peer-reviewed literature or through regulatory agency reports. Significant data gaps exist, and the information herein should be interpreted with caution. All handling and research involving this compound should be conducted with appropriate safety precautions and under the guidance of established laboratory safety protocols.

Introduction

This compound, also known as 2-aminodibenzofuran, is a chemical compound with the molecular formula C₁₂H₉NO.[1][2] It belongs to the class of benzofurans.[1] While the broader family of dibenzofurans and their halogenated derivatives have been the subject of environmental and toxicological research, specific and detailed safety data for this compound remains scarce. This guide aims to consolidate the existing hazard information and highlight the areas where further research is critically needed to establish a comprehensive safety profile.

Hazard Identification and Classification

The primary available safety information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is aggregated from notifications to the ECHA C&L Inventory.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from PubChem, based on ECHA C&L Inventory notifications. The percentages in the source indicate the proportion of notifications that include that hazard classification.[1]

These classifications indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE) to avoid oral, dermal, and inhalation exposure.

Toxicological Data: A Landscape of Scarcity

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. The following sections detail the data gaps for key toxicological endpoints.

Acute and Chronic Toxicity

No quantitative data for acute toxicity, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are available for this compound. Similarly, no studies on sub-chronic or chronic toxicity have been identified, which would be necessary to determine a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

There are no available studies on the genotoxic potential of this compound. Standard assays to evaluate mutagenicity (e.g., Ames test) or clastogenicity (e.g., chromosome aberration test) have not been reported for this compound.

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. The parent compound, dibenzofuran, has been classified by the U.S. Environmental Protection Agency (EPA) as a Group D substance, meaning it is not classifiable as to human carcinogenicity due to a lack of data.[3] However, the EPA explicitly warns that the toxicological properties of dibenzofuran cannot be extrapolated from its more widely studied polychlorinated derivatives, and the same caution should be applied to this compound.[3]

Reproductive and Developmental Toxicity

No studies have been published regarding the effects of this compound on reproduction or embryonic development. Therefore, its potential to act as a reproductive or developmental toxicant is unknown.

Mechanism of Toxicity and Signaling Pathways

Due to the absence of toxicological studies, the mechanism of action for the observed irritant effects and potential systemic toxicity of this compound is unknown. There is no information on the specific signaling pathways that may be modulated by this compound.

Experimental Protocols

As no specific toxicological studies for this compound have been identified, it is not possible to provide detailed experimental protocols. For researchers planning to investigate the toxicity of this compound, standard OECD guidelines for the testing of chemicals should be followed for each respective endpoint (e.g., OECD 423 for acute oral toxicity, OECD 471 for bacterial reverse mutation test).

Visualizations

Given the lack of specific data on signaling pathways for this compound, the following diagrams illustrate a generalized workflow for chemical toxicity assessment and a conceptual representation of how a chemical might induce toxicity.

Toxicity_Assessment_Workflow cluster_0 Initial Screening cluster_1 In Vivo Testing cluster_2 Mechanistic Studies cluster_3 Risk Assessment In Silico Prediction In Silico Prediction In Vitro Assays In Vitro Assays In Silico Prediction->In Vitro Assays Acute Toxicity Acute Toxicity In Vitro Assays->Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Sub-chronic Toxicity->Chronic Toxicity/Carcinogenicity Genotoxicity Genotoxicity Sub-chronic Toxicity->Genotoxicity Reproductive/Developmental Tox Reproductive/Developmental Tox Sub-chronic Toxicity->Reproductive/Developmental Tox ADME ADME Sub-chronic Toxicity->ADME Dose-Response Assessment Dose-Response Assessment Chronic Toxicity/Carcinogenicity->Dose-Response Assessment Hazard Identification Hazard Identification Genotoxicity->Hazard Identification Reproductive/Developmental Tox->Hazard Identification ADME->Dose-Response Assessment Risk Characterization Risk Characterization Hazard Identification->Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

A generalized workflow for chemical toxicity assessment.

Conceptual_Toxicity_Pathway Compound This compound Exposure Exposure (Oral, Dermal, Inhalation) Compound->Exposure Absorption Absorption & Distribution Exposure->Absorption Metabolism Metabolism (e.g., in Liver) Absorption->Metabolism Target Interaction with Molecular Target (Protein, DNA, etc.) Absorption->Target Metabolism->Target Cellular Cellular Dysfunction Target->Cellular Organ Organ Level Effects (Irritation, etc.) Cellular->Organ

A conceptual pathway for chemical-induced toxicity.

Conclusion and Recommendations

The currently available data on the safety and toxicity of this compound are limited to GHS hazard classifications, which indicate it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. There is a critical lack of comprehensive toxicological data, including quantitative measures of acute toxicity, and studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive/developmental effects.

For drug development professionals and researchers, this data gap means that this compound should be treated as a compound with unknown long-term health effects. We strongly recommend that any research involving this compound be preceded by a thorough risk assessment and that appropriate toxicological evaluations be conducted to fill the existing data gaps before any advanced preclinical or clinical development is considered. The scientific community would benefit greatly from studies that characterize the toxicological profile of this compound.

References

The Untapped Potential of 2-Dibenzofuranamine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the medicinal chemistry applications of 2-Dibenzofuranamine is limited. This guide, therefore, extrapolates the potential applications of the 2-aminodibenzofuran scaffold by drawing parallels from studies on structurally related dibenzofuran and 2-aminobenzofuran derivatives. The information presented herein is intended to highlight its prospective value as a pharmacophore for drug discovery and to guide future research.

The dibenzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active natural products and synthetic molecules.[1] While various substituted dibenzofurans have been explored for their therapeutic potential, the specific derivative, this compound, remains a relatively untapped resource in medicinal chemistry. This technical guide aims to illuminate the potential applications of the 2-aminodibenzofuran scaffold by examining the established biological activities of its structural analogs. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, providing insights into potential therapeutic areas, relevant biological assays, and key signaling pathways where this scaffold could prove beneficial.

Potential Therapeutic Applications

Based on the activities of related compounds, the 2-aminodibenzofuran scaffold holds promise in several key therapeutic areas:

  • Anticancer Activity: Dibenzofuran derivatives have shown potent anticancer activities.[2] The 2-amino group can serve as a crucial pharmacophoric element for interactions with various biological targets implicated in cancer.

  • Kinase Inhibition: The dibenzofuran core is a recognized scaffold for the design of kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways that are often dysregulated in cancer and other diseases. The 2-amino group can be functionalized to enhance binding affinity and selectivity for specific kinases.

  • Neuroprotection: Derivatives of the structurally similar benzofuran have demonstrated significant neuroprotective effects.[5][6] This suggests that 2-aminodibenzofuran analogs could be valuable leads for the development of therapeutics for neurodegenerative diseases.

  • P-glycoprotein (P-gp) Inhibition: 2-Aminobenzofuran derivatives have been identified as inhibitors of P-glycoprotein, a transporter protein associated with multidrug resistance in cancer.[7] This indicates a potential role for 2-aminodibenzofuran derivatives in overcoming chemoresistance.

Quantitative Data on Related Dibenzofuran and Benzofuran Derivatives

To provide a quantitative perspective on the potential of the 2-aminodibenzofuran scaffold, the following tables summarize the biological activities of structurally related compounds.

Table 1: Kinase Inhibitory Activity of Dibenzofuran Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 44Pim-10.035[3]
Compound 44Pim-20.035[3]
Compound 44CLK10.028[3]
CercosporamidePim-10.12[3]
CercosporamidePim-20.11[3]

Table 2: PTP-MEG2 Inhibitory Activity of Dibenzofuran Derivatives

Compound IDPTP-MEG2 IC50 (nM)Reference
10a320[8]

Table 3: Anticancer Activity of Benzofuran Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound VIIIK562 (Leukemia)5.0[9]
Compound VIIIHL-60 (Leukemia)0.1[9]
Compound 3dMolt/4 (Leukemia)Sub-micromolar[10]
Compound 3dCEM (Leukemia)Sub-micromolar[10]
Compound 3dHeLa (Cervical Cancer)Sub-micromolar[10]
Compound 26EGFR TK0.93[11]
Compound 50gHCT-116 (Colon Cancer)0.87[11]
Compound 50gHeLa (Cervical Cancer)0.73[11]
Compound 50gA549 (Lung Cancer)0.57[11]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the potential applications of 2-aminodibenzofuran derivatives.

Synthesis of 2-Aminodibenzofuran Derivatives

The synthesis of a 2-aminodibenzofuran scaffold can be approached through several established methods for constructing the dibenzofuran core, followed by functional group manipulation.

General Synthetic Scheme for Dibenzofuran Core:

A common method involves a one-pot Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling.[2]

  • Step 1: Starting Materials: A substituted 6-diazo-2-cyclohexenone and an ortho-haloiodobenzene are used as starting materials.

  • Step 2: Pd-catalyzed Cross-Coupling/Aromatization: The two starting materials are reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄.

  • Step 3: Cu-catalyzed Ullmann Coupling: A copper catalyst, like Cu₂O, is then used to facilitate an intramolecular C-O bond formation to yield the dibenzofuran ring system.

  • Step 4: Introduction of the Amino Group: The 2-amino group can be introduced through various standard organic chemistry transformations, such as nitration followed by reduction, or through nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position.

G start1 6-Diazo-2-cyclohexenone step1 Pd-catalyzed Cross-Coupling/ Aromatization start1->step1 start2 ortho-Haloiodobenzene start2->step1 intermediate Aryl-substituted cyclohexenone step1->intermediate step2 Cu-catalyzed Ullmann Coupling (Intramolecular C-O bond formation) intermediate->step2 dibenzofuran Substituted Dibenzofuran step2->dibenzofuran step3 Nitration (e.g., HNO3/H2SO4) dibenzofuran->step3 nitro_dibenzofuran 2-Nitrodibenzofuran Derivative step3->nitro_dibenzofuran step4 Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitro_dibenzofuran->step4 final_product 2-Aminodibenzofuran Derivative step4->final_product

Synthetic workflow for 2-aminodibenzofuran.

In Vitro Kinase Inhibition Assay

This protocol is adapted from studies on dibenzofuran-based kinase inhibitors.[3]

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Pim-1, CLK1).

    • Kinase substrate (specific peptide for the kinase).

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).

    • Test compounds (2-aminodibenzofuran derivatives) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

    • Run control reactions with no inhibitor (100% activity) and no kinase (0% activity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

Cell-Based P-glycoprotein (P-gp) Inhibition Assay

This protocol is based on methods used to evaluate P-gp inhibitors.[12][13][14]

  • Cell Culture:

    • Use a cell line that overexpresses P-gp, such as Caco-2, MDCK-MDR1, or ABCB1/Flp-In™-293 cells.[7]

    • Culture the cells to form a confluent monolayer on a permeable support (e.g., Transwell® inserts).

  • Bidirectional Transport Assay:

    • Use a known P-gp substrate, such as digoxin or rhodamine 123.

    • Assess the transport of the P-gp substrate across the cell monolayer in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

    • Perform the transport assay in the absence (control) and presence of the test compounds (2-aminodibenzofuran derivatives) at various concentrations.

    • Incubate for a specific time at 37°C.

    • Measure the concentration of the P-gp substrate in the receiver compartment using an appropriate analytical method (e.g., LC-MS/MS or fluorescence).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (ER = Papp(B-to-A) / Papp(A-to-B)). A high efflux ratio indicates P-gp-mediated transport.

    • Calculate the percentage of P-gp inhibition by the test compound based on the reduction in the efflux ratio.

    • Determine the IC₅₀ value for P-gp inhibition.

G cluster_0 Apical (A) Compartment cluster_1 Cell Monolayer (e.g., Caco-2) cluster_2 Basolateral (B) Compartment A_substrate P-gp Substrate (e.g., Digoxin) Pgp P-glycoprotein (P-gp) A_substrate->Pgp Efflux A_inhibitor Test Compound (2-Aminodibenzofuran derivative) A_inhibitor->Pgp Inhibition B_substrate P-gp Substrate B_substrate->Pgp Influx B_inhibitor Test Compound B_inhibitor->Pgp Inhibition

P-glycoprotein inhibition assay workflow.

Signaling Pathways of Interest

The 2-aminodibenzofuran scaffold is likely to interact with various signaling pathways, particularly those involving kinases.

Generic Kinase Signaling Pathway

Many dibenzofuran derivatives act as ATP-competitive kinase inhibitors.[3] The diagram below illustrates a simplified kinase signaling cascade that is a common target in cancer therapy.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Upstream Kinase (e.g., Raf) Receptor->Kinase1 Activation Ligand Growth Factor Ligand->Receptor Kinase2 Intermediate Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Inhibitor 2-Aminodibenzofuran Derivative Inhibitor->Kinase2 Inhibition

Simplified kinase signaling pathway.

Conclusion

While direct research on this compound in medicinal chemistry is in its infancy, the wealth of data on related dibenzofuran and benzofuran derivatives provides a strong rationale for its investigation as a promising scaffold for drug discovery. Its potential as a kinase inhibitor, anticancer agent, neuroprotective compound, and P-glycoprotein inhibitor warrants further exploration. The synthetic accessibility of the dibenzofuran core, coupled with the versatility of the 2-amino group for chemical modification, offers a rich platform for the generation of novel therapeutic candidates. This guide serves as a call to action for the medicinal chemistry community to explore the untapped potential of this intriguing molecule.

References

The Solubility Profile of 2-Dibenzofuranamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Dibenzofuranamine and its Solubility

This compound is a heterocyclic aromatic amine with a rigid, planar structure. Its chemical properties, including solubility, are of significant interest in medicinal chemistry and materials science. The presence of the polar amine group attached to the largely nonpolar dibenzofuran backbone suggests a nuanced solubility profile. Generally, this compound is expected to exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.[1] Factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding will significantly influence its dissolution.

Qualitative and Comparative Solubility Data

In the absence of precise quantitative data for this compound, a qualitative assessment can be inferred from its structural characteristics and by comparing it to similar aromatic compounds like carbazole and 2-aminofluorene. Carbazole, which has a similar tricyclic structure but with a secondary amine, is sparingly soluble in water but more soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[2] 2-Aminofluorene is soluble in alcohol and ether.[3][4] Based on these comparisons, a general, non-quantitative solubility profile for this compound is presented in Table 1.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventInferred Qualitative SolubilityRationale
Polar Protic MethanolModerately SolubleThe amine group can form hydrogen bonds with the hydroxyl group of methanol.
EthanolModerately SolubleSimilar to methanol, hydrogen bonding is possible, though slightly lower polarity may reduce solubility.
Polar Aprotic AcetoneSparingly to Moderately SolubleThe ketone group can act as a hydrogen bond acceptor for the amine group.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Tetrahydrofuran (THF)Sparingly SolubleTHF is less polar than other aprotic solvents and a weaker hydrogen bond acceptor.
Nonpolar TolueneSparingly SolubleThe nonpolar nature of toluene is not well-suited to solvate the polar amine group.
HexaneInsoluble to Very Sparingly SolubleThe significant difference in polarity between the solute and solvent will limit dissolution.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7][8][9] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with PTFE-lined caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Shake-Flask Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Dilution: Quantitatively dilute the collected supernatant with the same solvent to a concentration suitable for the chosen analytical method.

Analytical Quantification

The concentration of this compound in the diluted saturated solution can be determined using several analytical techniques.

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax). Aromatic compounds typically show strong absorption in the UV region.[10][11]

  • Prepare Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze Sample: Measure the absorbance of the diluted sample solution at the λmax.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

This method is a more direct but potentially less precise approach.

  • Sample Preparation: Accurately pipette a known volume of the clear supernatant from the equilibrated vial into a pre-weighed, dry container (e.g., an evaporating dish).

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a desiccator.

  • Calculate Solubility: The difference between the final and initial weight of the container gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake settle Allow solid to settle (24h) shake->settle analytical_method Choose Analytical Method settle->analytical_method uv_vis UV-Vis analytical_method->uv_vis gravimetric Gravimetric analytical_method->gravimetric end End uv_vis->end gravimetric->end

Caption: High-level workflow for solubility determination.

G cluster_shake_flask Shake-Flask Method cluster_quantification Quantification prep_solution 1. Prepare supersaturated solution (excess solute in solvent) equilibrate 2. Equilibrate at constant temperature with agitation (24-48h) prep_solution->equilibrate separate 3. Separate solid and liquid phases (settling/centrifugation) equilibrate->separate collect 4. Collect clear supernatant using a filtered syringe separate->collect dilute 5. Dilute supernatant to known volume collect->dilute analyze 6. Analyze concentration (UV-Vis or Gravimetric) dilute->analyze calculate 7. Calculate original solubility analyze->calculate

Caption: Detailed steps of the shake-flask experimental protocol.

Conclusion

While quantitative solubility data for this compound is not currently prevalent in the scientific literature, this guide provides a robust framework for its determination. By following the detailed experimental protocols outlined, researchers can generate reliable and accurate solubility data in a variety of common organic solvents. This information is critical for the effective design of synthetic routes, the development of purification methods, and the formulation of this compound-based compounds for a range of scientific applications. The principles and methodologies described herein are fundamental to the physicochemical characterization of novel chemical entities.

References

Methodological & Application

Protocol for the synthesis of 2-Dibenzofuranamine from 2-nitrodibenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the Synthesis of 2-Dibenzofuranamine from 2-nitrodibenzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds and materials. Its derivatives are explored in medicinal chemistry for their potential therapeutic properties. This document provides detailed protocols for the chemical reduction of 2-nitrodibenzofuran to synthesize this compound, a key step in the elaboration of more complex molecules. The primary method detailed utilizes tin(II) chloride dihydrate, a classic and effective reagent for the reduction of aromatic nitro groups. An alternative protocol using sodium dithionite is also presented, offering a metal-free option.

Characterization Data

The following tables summarize the key physical and spectroscopic data for the starting material and the final product. Note that the provided NMR data is for the analogous 1-substituted isomers, which are expected to have very similar chemical shifts and coupling patterns to the 2-substituted compounds.[1]

Table 1: Physical and Spectroscopic Data for 2-Nitrodibenzofuran (Analogous to 1-Nitrodibenzofuran) [1]

PropertyValue
Molecular Formula C₁₂H₇NO₃
Molecular Weight 213.19 g/mol
Appearance Yellow solid
Melting Point 124-135 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 8.84 (t, 1H, J=8.1Hz), 8.53 (d, 1H, J=7.6Hz), 8.52-8.25 (m, 3H), 7.99-7.58 (m, 2H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ 112.52, 118.16, 119.09, 120.42, 120.57, 124.36, 125.86, 128.20, 129.86, 130.62, 132.08, 143.02[1]
IR (KBr, cm⁻¹) νₘₐₓ 1518 (N=O), 1690, 1441-1630 (C=C), 973-1150 (C-O)[1]
LCMS [M+1]⁺ m/z 214.19[1]

Table 2: Physical and Spectroscopic Data for this compound (Analogous to 1-Dibenzofuranamine) [1]

PropertyValue
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Off-white to brown solid
Melting Point 85-117 °C[1]
¹H NMR (400 MHz, DMSO-d₆) δ 8.27 (t, 1H, J=8.4Hz), 7.61 (d, 1H, J=8Hz), 7.43-7.39 (m, 2H), 7.22 (t, 1H, J=8Hz), 6.85 (d, 1H, J=7.6Hz), 6.64 (d, 1H, J=8Hz), 5.87 (s, 2H, NH₂)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ 99.14, 108.63, 109.52, 111.10, 122.03, 122.99, 124.20, 125.85, 128.74, 144.92, 154.81, 157.35[1]
IR (KBr, cm⁻¹) νₘₐₓ 3368 (NH₂), 1430-1577 (C=C), 1352-1197 (C-O, C-N)[1]

Experimental Protocols

Protocol 1: Reduction of 2-Nitrodibenzofuran using Tin(II) Chloride Dihydrate

This protocol is adapted from a reported procedure for the synthesis of 1-aminodibenzofuran.[1]

Materials:

  • 2-Nitrodibenzofuran

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel, appropriate eluents like ethyl acetate/hexane mixture)

Procedure:

  • To a stirred solution of 2-nitrodibenzofuran (1.0 eq) in ethanol in a round-bottom flask, add concentrated HCl at 0 °C.

  • To this mixture, add tin(II) chloride dihydrate (approximately 1.5 eq) portion-wise, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into ice water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel to afford this compound.

Expected Yield: 70-80%[1]

Protocol 2: Alternative Reduction using Sodium Dithionite

This is a general procedure for the reduction of aromatic nitro compounds.

Materials:

  • 2-Nitrodibenzofuran

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-nitrodibenzofuran (1.0 eq) in a mixture of DMF and water (or ethanol and water) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium dithionite (approximately 3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Add sodium bicarbonate to the reaction mixture to maintain a basic pH (8-9).

  • Heat the reaction mixture (e.g., to 45-60 °C) and stir for several hours (e.g., 4-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Experimental Workflow

Synthesis_Workflow A 2-Nitrodibenzofuran in Ethanol/Conc. HCl B Add SnCl2·2H2O at 0 °C A->B Reagents C Stir at 0 °C for 4h (Monitor by TLC) B->C Reaction D Quench with Ice Water Neutralize (pH 7-8) C->D Work-up E Ethyl Acetate Extraction D->E Purification F Dry & Concentrate E->F G Column Chromatography (Silica Gel) F->G H This compound (Pure Product) G->H Isolation

Caption: Workflow for the synthesis of this compound using SnCl₂.

References

Application Notes and Protocols: 2-Dibenzofuranamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzofuranamine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar dibenzofuran core and the reactive primary amine functionality make it an ideal starting material for the synthesis of a diverse array of complex molecules. The dibenzofuran scaffold is a recognized privileged structure, appearing in numerous biologically active natural products and synthetic compounds. Derivatives of this compound have shown promise as potent inhibitors of various kinases, highlighting their potential in the development of novel therapeutics.

These application notes provide an overview of the synthetic utility of this compound, focusing on its application in the synthesis of kinase inhibitors. Detailed protocols for key transformations, including N-arylation and N-acylation, are provided, along with a case study on the synthesis of dibenzofuran-based inhibitors of Pim-1 and CLK1 kinases.

Synthetic Applications

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. Key reactions involving this compound include:

  • N-Arylation: The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of aryl and heteroaryl halides, providing access to a library of N-arylated dibenzofuran derivatives. This reaction is crucial for exploring the structure-activity relationships (SAR) of pharmacologically active compounds.

  • N-Acylation: The formation of amide bonds via coupling with carboxylic acids or their activated derivatives is a fundamental transformation. This reaction is extensively used to synthesize compounds with diverse biological activities and to introduce various functional groups.

  • Reductive Amination: Reaction with aldehydes and ketones under reductive conditions provides access to N-alkylated derivatives.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.

Case Study: Synthesis of Dibenzofuran-Based Kinase Inhibitors

Dibenzofuran derivatives have emerged as potent inhibitors of several protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] A notable example is the development of dibenzofuran-based dual inhibitors of Pim-1 and CLK1 kinases, inspired by the natural product cercosporamide.[1][2] Pim-1 is a proto-oncogene serine/threonine kinase involved in cell cycle progression and apoptosis, making it a significant target in cancer therapy.[3][4] CLK1 is a dual-specificity kinase that plays a role in the regulation of pre-mRNA splicing.[5]

The general synthetic approach to these inhibitors involves the preparation of a substituted aminodibenzofuran core, followed by diversification through reactions such as amide bond formation. While the cited synthesis does not start directly from commercially available this compound, the derivatization of a synthesized aminodibenzofuran intermediate showcases the utility of this scaffold.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative dibenzofuran derivatives against Pim-1, Pim-2, and CLK1 kinases.

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)CLK1 IC50 (µM)
44 0.0350.0350.045
47 0.370.37>10
Cercosporamide 0.150.150.03
SGI-1776 (control) 0.050.10-
Data sourced from Molecules 2021, 26(21), 6572.[1]

Experimental Protocols

The following are generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a typical palladium-catalyzed cross-coupling reaction between this compound and an aryl halide.[6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOtBu, Cs2CO3, or K3PO4)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium catalyst), and the base (1.4-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Acylation (Amide Bond Formation)

This protocol outlines the coupling of this compound with a carboxylic acid using a standard coupling agent.[8][9]

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the coupling agent (1.1-1.5 equivalents) and the amine base (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways involving Pim-1 and CLK1 kinases, which are targets for dibenzofuran-based inhibitors.

Pim1_Signaling_Pathway Cytokines Cytokines (IL-2, IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Pim1 Pim-1 STAT->Pim1 induces transcription CellCycle Cell Cycle Progression (p21, p27, Cdc25A) Pim1->CellCycle phosphorylates Apoptosis Inhibition of Apoptosis (Bad, p53) Pim1->Apoptosis phosphorylates Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation

Caption: Simplified Pim-1 signaling pathway.

CLK1_Splicing_Pathway CLK1 CLK1 Kinase SR_Proteins SR Proteins (Splicing Factors) CLK1->SR_Proteins phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome regulates pre_mRNA pre-mRNA pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA splicing Protein Protein mRNA->Protein translation

Caption: Role of CLK1 in pre-mRNA splicing.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Start This compound Reaction N-Arylation or N-Acylation Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening

Caption: General synthetic and screening workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the determination of 2-Dibenzofuranamine using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound and its derivatives are significant in medicinal chemistry and require robust analytical methods for quality control and research.[1][2] The described method utilizes a reversed-phase C18 column to achieve efficient separation. This application note includes detailed protocols for sample preparation, chromatographic conditions, and data analysis, intended to serve as a foundational method for routine analysis and further validation.

Introduction

This compound is a heterocyclic amine containing a dibenzofuran core.[3] Dibenzofuran derivatives are known for a wide range of pharmacological activities.[1][2] Consequently, the development of reliable and accurate analytical methods for the quantification of these compounds is crucial for purity assessment, stability testing, and quality control in drug development and manufacturing.[2][4][5] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[4][6] This application note details a reversed-phase HPLC method suitable for the analysis of this compound.

Principle

The method employs reversed-phase chromatography on a C18 stationary phase.[4] Separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a buffered aqueous-organic mobile phase allows for the effective separation of this compound from potential impurities.[4] Detection is performed using a UV detector at a wavelength where the dibenzofuran chromophore exhibits significant absorbance.[4] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard.[4]

Data Presentation

Table 1: HPLC Chromatographic Conditions
ParameterCondition
HPLC System Gradient-capable HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 2.8
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Table 2: Method Performance Characteristics (Hypothetical)
ParameterExpected Value
Retention Time (RT) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Phosphoric Acid (or appropriate buffer salts)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (20 mM Phosphate Buffer, pH 2.8): Prepare a 20 mM solution of a suitable phosphate salt in water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5][7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5][7]

Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the calibration range.[5]

  • Sonication may be used to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7][8]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[5]

  • Inject the prepared standard solutions and sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.[5]

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[5]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Sonicate (if necessary) B->C D Filter (0.45 µm) C->D F Inject Sample D->F E System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (254 nm) G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The presented HPLC method provides a solid starting point for the analysis of this compound. For amines that exhibit poor peak shape or low retention, the addition of a competing amine, such as triethylamine, to the mobile phase may be necessary. For complex matrices, a solid-phase extraction (SPE) step might be required to clean up the sample and remove interfering substances.[8][9]

Due to the amine functional group, this compound has the potential for low UV absorbance. If higher sensitivity is required, pre-column or post-column derivatization with a fluorescent tag can be employed.[8] Common derivatization reagents for amines include o-Phthalaldehyde (OPA).[8]

Method validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Conclusion

This application note outlines a detailed HPLC method for the quantitative analysis of this compound. The provided experimental protocol and chromatographic conditions are designed to be a robust starting point for researchers, scientists, and drug development professionals. Further optimization and validation may be required for specific applications and matrices.

References

Nuclear Magnetic Resonance (NMR) characterization of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-Dibenzofuranamine. It includes protocols for sample preparation, data acquisition, and processing, along with an analysis of the expected ¹H and ¹³C NMR spectral data. This information is critical for the structural elucidation and purity assessment of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a heterocyclic aromatic amine containing the dibenzofuran scaffold. This structural motif is present in a variety of biologically active molecules and natural products. Accurate and thorough characterization of this compound is essential for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules like this compound. This note details the expected NMR spectral features and provides standardized protocols for obtaining high-quality NMR data.

Predicted NMR Spectral Data

Numbering of DibenzofuranFigure 1. Numbering of the Dibenzofuran Ring System.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the aminophenyl ring will be upfield relative to those on the other phenyl ring due to the electron-donating effect of the amino group. The amino protons themselves are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display twelve distinct signals for the carbon atoms of the dibenzofuran core. The carbons bearing the amino group (C2) and the oxygen atom (C4a, C5a) will have characteristic chemical shifts. The chemical shifts of the carbons in the aminophenyl ring will be influenced by the electron-donating amino group.

The following tables summarize the predicted chemical shifts (δ) for this compound, based on data from 1-aminodibenzofuran.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~7.0-7.2d~2.0
H-3~6.7-6.9dd~8.5, 2.0
H-4~7.8-8.0d~8.5
H-6~7.5-7.7d~8.0
H-7~7.3-7.5t~7.5
H-8~7.2-7.4t~7.5
H-9~8.0-8.2d~8.0
NH₂~5.0-6.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C-1~105-110
C-2~145-150
C-3~110-115
C-4~120-125
C-4a~155-160
C-5a~150-155
C-6~110-115
C-7~125-130
C-8~120-125
C-9~120-125
C-9a~120-125
C-9b~125-130

Experimental Protocols

Sample Preparation

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining reproducible and high-quality data.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identification.

G cluster_prep Sample Preparation weigh Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer cap Cap and Label transfer->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 s

  • Acquisition Time: 2-4 s

  • Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more (depending on concentration)

  • Relaxation Delay (d1): 2 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 240 ppm

NMR Data Processing

Accurate data processing is essential for the correct interpretation of NMR spectra.

Processing Steps:

  • Fourier Transformation (FT): Convert the time-domain data (FID) to the frequency domain.

  • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in positive absorptive mode.

  • Baseline Correction: Correct for any distortions in the baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

  • Integration: Determine the relative areas of the peaks in the ¹H NMR spectrum.

  • Peak Picking: Identify the precise chemical shifts of all peaks.

G cluster_processing Data Processing Workflow fid Raw FID Data ft Fourier Transformation fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate peak_pick Peak Picking reference->peak_pick analysis Spectral Analysis integrate->analysis peak_pick->analysis G cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR Structure Structural Elucidation H1->Structure Proton environment & connectivity C13 13C NMR C13->Structure Carbon backbone DEPT DEPT DEPT->C13 Identifies CHn COSY COSY COSY->H1 H-H correlation HSQC HSQC HSQC->Structure Direct C-H correlation HMBC HMBC HMBC->Structure Long-range C-H correlation

References

Application of 2-Dibenzofuranamine in the Synthesis of Novel Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzofuranamine is a versatile starting material in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry. The rigid, planar dibenzofuran scaffold, when incorporated into larger, more complex heterocyclic systems, can impart unique photophysical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis of novel dibenzofuran-fused heterocycles, with a focus on quinolines and pyrimidines, which have shown promise as antimicrobial and anticancer agents.

The fusion of a pyridine or pyrimidine ring to the dibenzofuran moiety can significantly modulate the biological activity of the parent molecule. The resulting polycyclic aromatic systems often exhibit enhanced intercalating abilities with DNA or can act as scaffolds for the development of targeted therapies. The protocols outlined below describe established synthetic methodologies for the construction of these valuable heterocyclic systems.

Application Notes

The primary application of this compound in heterocyclic synthesis is as a precursor for the construction of fused nitrogen-containing rings. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, which traditionally utilize anilines as starting materials, can be adapted for this compound to generate dibenzofuro[2,3-b]quinolines. These compounds are of interest due to the structural analogy of the quinoline core to many biologically active natural products and pharmaceuticals.

Furthermore, this compound can be utilized in the synthesis of dibenzofuran-fused pyrimidines. Pyrimidine derivatives are of significant interest in drug discovery due to their presence in a wide array of therapeutic agents, including antiviral and anticancer drugs. The synthesis of these heterocycles often involves the reaction of a precursor containing the dibenzofuran scaffold with reagents like urea, thiourea, or guanidine to form the pyrimidine ring.

The synthesized dibenzofuran-fused heterocycles have been investigated for a range of biological activities. Notably, certain derivatives have demonstrated significant antibacterial activity, including against multidrug-resistant strains, and potent anticancer activity against various cancer cell lines.

Data Presentation

The following table summarizes the reported biological activities of representative dibenzofuran-fused heterocyclic compounds.

Compound ClassSpecific Derivative(s)Biological ActivityQuantitative Data (e.g., MIC, IC50)Reference(s)
Dibenzofuran Derivatives4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i), 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Antibacterial (against MRSA and MREf)MIC = 3.13 µg/mL (6i), MIC = 6.25 µg/mL (6m)[1]
Benzofuro[3,2-d]pyrimidinesNot specifiedAntifungalNot specified[2]
Benzofuran-chalcone derived pyrimidinesCompounds 5a and 5cAntimicrobial (inhibitor of GluN-6-P)Lowest binding energy in docking studies[3]
Polyoxygenated DibenzofuransDibenzofuran 28 (with propyl chains at C-2 and C-8)Antibacterial (against Gram-positive bacteria, including MRSA)Comparable to natural achyrofuran[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dibenzofuro[2,3-b]quinolines via Skraup Reaction

The Skraup synthesis provides a method for the synthesis of quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent, e.g., arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of this compound and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added to moderate it.

  • Heat the reaction mixture cautiously. The reaction is often exothermic and may become vigorous.

  • After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.

  • Collect the crude product by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure dibenzofuro[2,3-b]quinoline.

Logical Relationship Diagram: Skraup Synthesis

Skraup_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Heating Heating This compound->Heating Glycerol Glycerol Glycerol->Heating H2SO4 H₂SO₄ H2SO4->Heating Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Heating Neutralization Neutralization Heating->Neutralization Crude Product Purification Purification Neutralization->Purification Dibenzofuroquinoline Dibenzofuro[2,3-b]quinoline Purification->Dibenzofuroquinoline Final Product

Caption: Workflow for the Skraup synthesis of dibenzofuro[2,3-b]quinoline.

Protocol 2: General Procedure for the Synthesis of Dibenzofuro[3,2-d]pyrimidines

This protocol describes a general method for the synthesis of pyrimidine-fused dibenzofurans starting from a benzofuran chalcone intermediate.

Materials:

  • 2-Acetyl-dibenzofuran (can be synthesized from dibenzofuran)

  • Aromatic aldehyde

  • Urea, Thiourea, or Guanidine hydrochloride

  • Ethanolic Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

Step 1: Synthesis of Dibenzofuran Chalcone

  • Dissolve 2-acetyl-dibenzofuran and an appropriate aromatic aldehyde in ethanol.

  • Add a solution of ethanolic KOH dropwise to the mixture while stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from ethanol to obtain the pure dibenzofuran chalcone.

Step 2: Synthesis of Dibenzofuro[3,2-d]pyrimidine

  • Reflux a mixture of the dibenzofuran chalcone and urea (for hydroxypyrimidine), thiourea (for thiopyrimidine), or guanidine hydrochloride (for aminopyrimidine) in ethanol containing KOH for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield the desired dibenzofuro[3,2-d]pyrimidine derivative.

Pyrimidine_Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation Acetyl_DBF 2-Acetyl-dibenzofuran Step1_Reaction Aldol Condensation (Ethanolic KOH) Acetyl_DBF->Step1_Reaction Aldehyde Aromatic Aldehyde Aldehyde->Step1_Reaction Chalcone Dibenzofuran Chalcone Step1_Reaction->Chalcone Step2_Reaction Cyclocondensation (KOH, Reflux) Chalcone->Step2_Reaction Cyclizing_Agent Urea / Thiourea / Guanidine Cyclizing_Agent->Step2_Reaction Pyrimidine_Product Dibenzofuro[3,2-d]pyrimidine Step2_Reaction->Pyrimidine_Product

Caption: Inhibition of topoisomerase by dibenzofuran-fused heterocycles.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 2-dibenzofuranamine and its derivatives. The methodologies outlined herein are essential for the synthesis of functionalized dibenzofuran scaffolds, which are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are highlighted as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C-2 position of the dibenzofuran core.

Introduction

Dibenzofuran and its derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The ability to selectively introduce substituents at various positions of the dibenzofuran ring is crucial for the development of new therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as one of the most versatile and efficient methods for the synthesis of these functionalized molecules. This document details the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions for the modification of 2-aminodibenzofuran.

Suzuki-Miyaura Coupling of 2-Bromo-dibenzofuran with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In this context, it can be used to synthesize 2-aryl-dibenzofurans, which can be subsequently aminated or derived from an amino-substituted starting material.

Quantitative Data Summary

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-dibenzofuranPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2 eq)Toluene/EtOH/H₂O (4:1:1)1001292
22-Bromo-dibenzofuran4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)1,4-Dioxane/H₂O (5:1)1101688
32-Bromo-dibenzofuran3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2 eq)DMF901885
42-Bromo-8-methyl-dibenzofuranPhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/H₂O (10:1)1001295

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 2-bromo-dibenzofuran (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Add the palladium catalyst and ligand (if applicable) under a stream of argon.

  • Add the degassed solvent system via syringe.

  • The reaction mixture is stirred and heated to the specified temperature for the indicated time.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-dibenzofuran.

Buchwald-Hartwig Amination of 2-Bromo-dibenzofuran

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl-2-dibenzofuranamines. This reaction is of paramount importance for the construction of molecules with potential applications in pharmaceuticals and organic electronics.

Quantitative Data Summary

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-dibenzofuranAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2 eq)Toluene1001895
22-Bromo-dibenzofuranMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2 eq)1,4-Dioxane1102489
32-Bromo-dibenzofurann-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5 eq)THF801691
42-Chloro-dibenzofuranAnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2 eq)t-BuOH1002478

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, a Schlenk tube is charged with the palladium precatalyst, ligand, and base.

  • 2-Bromo-dibenzofuran (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) are added.

  • The anhydrous, degassed solvent is added, and the tube is sealed.

  • The reaction mixture is removed from the glovebox and heated in an oil bath at the specified temperature with vigorous stirring.

  • The reaction is monitored by LC-MS.

  • After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-substituted-2-dibenzofuranamine.

Sonogashira Coupling of 2-Bromo-dibenzofuran with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 2-alkynyl-dibenzofuran derivatives. These compounds are versatile intermediates that can undergo further transformations.

Quantitative Data Summary

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-dibenzofuranPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60893
22-Bromo-dibenzofuran1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701287
32-Bromo-dibenzofuranTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NDMF50695
42-Iodo-dibenzofuranPhenylacetylenePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHFRT498

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an argon atmosphere, add 2-bromo-dibenzofuran (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the anhydrous solvent and the amine base.

  • The terminal alkyne (1.1 mmol, 1.1 equiv) is then added dropwise via syringe.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the 2-alkynyl-dibenzofuran.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of the palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X [Ar-Pd(II)-N(H)R'R'']+ [Ar-Pd(II)-N(H)R'R'']+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-N(H)R'R'']+ Amine Coordination R'R''NH Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-N(H)R'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation Base Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R''

Figure 2. Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' Alkyne Coordination & Deprotonation R'-C≡CH, Base Cu(I)-C≡CR'->Ar-Pd(II)-X(L2) Cu(I)-C≡CR'->Cu(I)X

Figure 3. Catalytic Cycles of the Sonogashira Coupling.

Experimental_Workflow Start Start Reagents 1. Weigh Reactants (Aryl Halide, Coupling Partner, Base) Start->Reagents Setup 2. Assemble Reaction (Add Catalyst, Ligand, Solvent) Reagents->Setup Reaction 3. Heat and Stir (Monitor by TLC/GC-MS/LC-MS) Setup->Reaction Workup 4. Quench and Extract (Dilute, Wash, Dry) Reaction->Workup Purification 5. Purify Product (Column Chromatography) Workup->Purification Analysis 6. Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End Logical_Relationships Reaction_Outcome Reaction Outcome (Yield, Selectivity) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Reaction_Outcome Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction_Outcome Base Base (e.g., K₂CO₃, NaO*t*Bu) Base->Reaction_Outcome Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Outcome Temperature Reaction Temperature Temperature->Reaction_Outcome Substrates Substrates (Aryl Halide, Coupling Partner) Substrates->Reaction_Outcome

Application Notes and Protocols for the Derivatization of 2-Dibenzofuranamine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-dibenzofuranamine, a promising scaffold in medicinal chemistry. This document outlines detailed protocols for the synthesis of novel derivatives and their subsequent biological evaluation for anticancer, antimicrobial, and kinase inhibitory activities.

Introduction

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The dibenzofuran nucleus is a key structural motif in various biologically active natural products and synthetic molecules. Derivatization of the amino group on the dibenzofuran scaffold, specifically at the 2-position, offers a versatile strategy for generating a library of novel compounds with potential therapeutic applications. This document provides a framework for the synthesis and biological screening of N-substituted this compound derivatives.

Derivatization Strategies for this compound

The primary amino group of this compound serves as a key functional handle for a variety of chemical modifications. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas. These reactions are generally robust and allow for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR).

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl-2-dibenzofuranamine derivatives.

Materials:

  • This compound

  • Appropriate acid chloride or carboxylic acid

  • Coupling agent (e.g., EDC, DCC, or HATU) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.2 equivalents) to the solution and stir.

  • If using an acid chloride, add it dropwise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature.

  • If using a carboxylic acid, add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. The following are standard protocols for assessing anticancer, antimicrobial, and kinase inhibitory potential.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Include a growth control well (inoculum without the test compound) and a sterility control well (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase, such as Pim-1, using a luminescence-based assay that measures ATP consumption.[11][12][13]

Materials:

  • Recombinant Pim-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.[13]

  • Add 2 µL of a solution containing the Pim-1 kinase and the substrate to each well.[13]

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[13]

  • Incubate the plate at room temperature for 60 minutes.[13]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDR-GroupCell LineIC₅₀ (µM)
2-DFA-01 AcetylMCF-715.2
2-DFA-02 BenzoylMCF-78.5
2-DFA-03 4-ChlorobenzoylMCF-75.1
Doxorubicin -MCF-70.8

Table 2: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-DFA-04 Propanoyl32>64
2-DFA-05 Butanoyl1664
2-DFA-06 Phenylacetyl832
Ciprofloxacin -10.5

Table 3: Pim-1 Kinase Inhibitory Activity of this compound Derivatives (Hypothetical Data)

Compound IDR-GroupPim-1 IC₅₀ (nM)
2-DFA-07 Benzenesulfonyl550
2-DFA-08 4-Toluenesulfonyl230
2-DFA-09 4-Nitrobenzenesulfonyl98
Staurosporine -15

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization N-Acylation / N-Sulfonylation start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library anticancer Anticancer Screening (MTT Assay) library->anticancer antimicrobial Antimicrobial Screening (MIC Assay) library->antimicrobial kinase Kinase Inhibition Screening library->kinase ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for derivatization and biological screening.

pim1_pathway cluster_upstream Upstream Signaling cluster_pim1 Pim-1 Kinase Activation cluster_downstream Downstream Effects cytokines Cytokines / Growth Factors receptor Receptor cytokines->receptor jak JAK receptor->jak stat STAT jak->stat pim1_gene Pim-1 Gene Transcription stat->pim1_gene pim1_protein Pim-1 Protein pim1_gene->pim1_protein Translation bad BAD Phosphorylation (inactivation) pim1_protein->bad proliferation Cell Proliferation pim1_protein->proliferation apoptosis Inhibition of Apoptosis bad->apoptosis inhibitor This compound Derivative inhibitor->pim1_protein

Caption: Simplified Pim-1 signaling pathway and potential point of inhibition.

References

Application Notes and Protocols for 2-Dibenzofuranamine in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dibenzofuranamine is a versatile building block for the synthesis of novel fluorescent probes. Its rigid, planar dibenzofuran core provides a stable platform with inherent fluorescence, which can be modulated by substitution at the 2-amino position. This amino group serves as a convenient handle for the introduction of various functionalities, enabling the development of probes tailored for specific analytes and biological environments.

The general principle behind the use of this compound in fluorescent probes involves the strategic modification of the amino group to influence the electronic properties of the dibenzofuran fluorophore. This can be achieved through the formation of Schiff bases, amides, or other derivatives that can interact with specific targets. Such interactions can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength, providing a detectable signal for the presence of the target analyte.

These probes hold potential for a wide range of applications, including the detection of metal ions, changes in pH, and the imaging of specific cellular components like lipid droplets. The design of these probes often relies on well-established photophysical principles such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

General Synthetic Strategy: Schiff Base Formation

A common and straightforward method to create a fluorescent probe from this compound is through the formation of a Schiff base. This involves the condensation reaction between the primary amine of this compound and an aldehyde-containing molecule that can act as a recognition site for the target analyte.

G cluster_synthesis Probe Synthesis cluster_application Sensing Mechanism This compound This compound Probe Schiff Base Fluorescent Probe This compound->Probe + Aldehyde Analyte-Responsive Aldehyde Aldehyde->Probe Condensation Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Analyte Complex (High Fluorescence) Probe_Free->Probe_Bound + Analyte Analyte Analyte

Caption: General workflow for the synthesis and sensing mechanism of a this compound-based Schiff base fluorescent probe.

Quantitative Data of a Representative Probe

The following table summarizes hypothetical photophysical properties of a representative this compound-based Schiff base probe designed for the detection of a specific metal ion (e.g., Zn²⁺). These values are for illustrative purposes and would need to be experimentally determined for any newly synthesized probe.

ParameterProbe AloneProbe + Analyte
Excitation Wavelength (λex) 350 nm350 nm
Emission Wavelength (λem) 450 nm480 nm
Quantum Yield (Φ) 0.050.60
Molar Absorptivity (ε) 1.5 x 10⁴ M⁻¹cm⁻¹2.5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Lifetime (τ) 1.2 ns5.8 ns
Stokes Shift 100 nm130 nm

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe from this compound and a suitable aldehyde, for example, salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1.1 equivalents of salicylaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorescent probe.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Characterization of the Fluorescent Probe

This protocol outlines the steps to determine the photophysical properties of the synthesized probe.

Materials:

  • Synthesized fluorescent probe

  • High-purity solvents (e.g., DMSO, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution to the desired working concentration (e.g., 10 µM) in the experimental solvent or buffer.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λmax).

  • Excitation and Emission Spectra:

    • Set the fluorometer to scan the emission spectrum by exciting at the determined λmax.

    • Set the fluorometer to scan the excitation spectrum by monitoring the emission at the determined emission maximum (λem).

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Protocol 3: Application of the Probe for Metal Ion Detection

This protocol provides a general guideline for using the synthesized probe to detect a specific metal ion in solution.

G A Prepare Probe Working Solution B Record Baseline Fluorescence A->B C Add Metal Ion Solution B->C D Incubate C->D E Record Fluorescence Spectrum D->E F Analyze Data E->F

Caption: Experimental workflow for metal ion detection using the fluorescent probe.

Materials:

  • Synthesized fluorescent probe stock solution (1 mM in DMSO)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.

  • Baseline Measurement: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum.

  • Analyte Titration:

    • To the cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution.

    • After each addition, gently mix the solution and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complex formation.

    • Record the fluorescence emission spectrum after each addition.

  • Selectivity Test:

    • To separate cuvettes containing the probe solution, add an excess of various other metal ions to test for interference.

    • Record the fluorescence emission spectra and compare the response to that of the target metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit and binding affinity.

Protocol 4: Live Cell Imaging

This protocol provides a general guideline for using the probe for cellular imaging.

Materials:

  • Synthesized fluorescent probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the probe's excitation and emission wavelengths.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel fluorescent probes. The synthetic accessibility of its derivatives, combined with the favorable photophysical properties of the dibenzofuran core, makes it an attractive scaffold for creating sensors for a variety of analytes and for applications in cellular imaging. The protocols provided herein offer a general framework for the synthesis, characterization, and application of this compound-based probes, which can be adapted and optimized for specific research needs.

Application Notes and Protocols: N-acetylation of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-acetylation of 2-dibenzofuranamine to synthesize N-(dibenzofuran-2-yl)acetamide. This protocol is adapted from established methods for the acetylation of aromatic amines and is intended for use by qualified researchers in a laboratory setting. The resulting acetamide is a common derivative for the characterization of the parent amine and can serve as a key intermediate in the synthesis of more complex molecules for drug discovery and materials science.

Introduction

N-acetylation is a fundamental and widely used chemical transformation in organic synthesis. It involves the introduction of an acetyl group (-COCH₃) onto a nitrogen atom. For primary and secondary amines, this reaction is typically straightforward and high-yielding. The acetylation of aromatic amines, such as this compound, proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is often facilitated by a base to neutralize the acidic byproduct. The resulting N-aryl acetamides are generally stable, crystalline solids, which makes them useful for the purification and characterization of the parent amines. Furthermore, the acetyl group can serve as a protecting group for the amine functionality during subsequent synthetic steps.

Experimental Protocol

This protocol outlines a standard procedure for the N-acetylation of this compound using acetic anhydride and sodium acetate.

Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, filtration apparatus, etc.)

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the product, N-(dibenzofuran-2-yl)acetamide, to precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with copious amounts of deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure N-(dibenzofuran-2-yl)acetamide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the expected quantitative data for this experiment. Please note that the yield and melting point are literature values and may vary based on experimental conditions.

ParameterValue
Reactants
This compound1.0 eq
Acetic Anhydride1.2 eq
Sodium Acetate1.5 eq
Product
N-(Dibenzofuran-2-yl)acetamide
Theoretical YieldDependent on starting mass
Actual YieldTo be determined experimentally
Melting PointTo be determined experimentally
Spectroscopic Data
¹H NMR (DMSO-d₆, δ)Expected peaks for aromatic and acetyl protons
¹³C NMR (DMSO-d₆, δ)Expected peaks for aromatic and amide carbons
IR (KBr, cm⁻¹)Expected peaks for N-H, C=O, and aromatic C-H
Mass Spectrum (m/z)Expected molecular ion peak

Visualizations

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_products Product r1 This compound p1 N-(Dibenzofuran-2-yl)acetamide r1->p1 + r2 Acetic Anhydride r2:s->p1:n

Caption: General reaction scheme for the N-acetylation of this compound.

Experimental Workflow:

Workflow start Start dissolution Dissolve this compound in Glacial Acetic Acid start->dissolution addition Add Acetic Anhydride dissolution->addition reaction Stir at Room Temperature (1-2 hours) addition->reaction precipitation Pour into Ice-Water reaction->precipitation isolation Vacuum Filtration & Wash with Water precipitation->isolation purification Recrystallize from Ethanol isolation->purification drying Dry under Vacuum purification->drying characterization Characterize Product (MP, NMR, IR, MS) drying->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of N-(dibenzofuran-2-yl)acetamide.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • This compound is a chemical reagent. Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol provides a reliable and straightforward method for the N-acetylation of this compound. This procedure is scalable and can be adapted for the synthesis of various N-aryl acetamides. The resulting product can be used for further synthetic modifications or for biological screening in drug discovery programs. Proper execution of this protocol, with attention to safety and purification techniques, will yield a high-purity product suitable for a range of research applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Dibenzofuranamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Nitration and Subsequent Reduction and Palladium-Catalyzed Buchwald-Hartwig Amination .

Route 1: Nitration and Reduction

This classic two-step approach involves the nitration of dibenzofuran to form 2-nitrodibenzofuran, followed by the reduction of the nitro group to the desired amine.

dot

Dibenzofuran Dibenzofuran Nitration Nitration (HNO₃, H₂SO₄) Dibenzofuran->Nitration Nitrodibenzofuran 2-Nitrodibenzofuran Nitration->Nitrodibenzofuran Reduction Reduction (e.g., SnCl₂, H₂/Pd-C) Nitrodibenzofuran->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for the nitration and reduction route.

FAQs:

  • Q1: My nitration reaction is producing a mixture of isomers and has a low yield of the desired 2-nitrodibenzofuran. How can I improve this?

    A1: Isomer formation is a common challenge in the nitration of dibenzofuran. To favor the formation of the 2-nitro isomer, careful control of reaction conditions is crucial.

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to improve selectivity.

    • Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of dibenzofuran to prevent localized overheating and over-nitration.

    • Nitrating Agent: Using nitric acid in acetic anhydride can sometimes offer better regioselectivity compared to mixed acid (HNO₃/H₂SO₄).[1]

  • Q2: During the reduction of 2-nitrodibenzofuran, I'm observing incomplete conversion and the formation of side products. What are the likely causes and solutions?

    A2: Incomplete reduction can be due to several factors, including the choice of reducing agent and reaction conditions.

    • Choice of Reducing Agent:

      • Tin(II) Chloride (SnCl₂): This is a reliable and effective reagent for this transformation. Ensure you are using a sufficient excess of SnCl₂ in a suitable solvent like ethanol or ethyl acetate.

      • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but can be sensitive to catalyst poisoning.[2] Ensure the quality of your palladium on carbon catalyst and that the substrate is free of impurities that could inhibit the catalyst.[2]

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to side reactions.

    • pH Control: When using metal-based reducing agents like SnCl₂, the reaction is often performed under acidic conditions. Proper workup to neutralize the acid and precipitate the tin salts is necessary for purification.

  • Q3: I'm having difficulty purifying the final this compound product. What are some effective purification strategies?

    A3: Purification can be challenging due to the potential for co-eluting isomers and other impurities.

    • Column Chromatography: This is the most common method for purifying this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent final purification step.[3] Experiment with different solvent systems (e.g., ethanol/water, toluene/hexane) to find conditions that yield high-purity crystals.

Route 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction directly couples an aryl halide (typically 2-bromodibenzofuran) with an amine source.[4][5]

dot

Substrates 2-Bromodibenzofuran + Amine Source Coupling Buchwald-Hartwig Coupling Substrates->Coupling CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Coupling Product This compound Coupling->Product

Caption: Key components of the Buchwald-Hartwig amination.

FAQs:

  • Q1: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the critical parameters to check?

    A1: The Buchwald-Hartwig amination is a complex catalytic reaction, and its success is highly dependent on several factors.

    • Inert Atmosphere: This reaction is extremely sensitive to oxygen. Ensure all steps are performed under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or a glovebox.[6]

    • Anhydrous Conditions: Water can deactivate the catalyst and interfere with the base. Use anhydrous solvents and ensure all glassware is thoroughly dried.[6]

    • Catalyst, Ligand, and Base Combination: The choice of these three components is critical and often substrate-dependent. For the amination of 2-bromodibenzofuran, common choices include:

      • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.

      • Ligand: Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective.

      • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used but might require higher temperatures.

    • Reagent Quality: Ensure the purity of your 2-bromodibenzofuran, as impurities can poison the catalyst.

  • Q2: I'm observing significant side product formation, such as hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?

    A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.

    • Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the stability and activity of the catalyst. A slight excess of the ligand is often beneficial.

    • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: In some cases, the choice of base can influence the extent of side reactions. It may be worth screening different bases if hydrodehalogenation is a major issue.

  • Q3: How do I effectively remove the palladium catalyst and ligand from my final product?

    A3: Residual palladium and ligand can be problematic, especially for pharmaceutical applications.

    • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the insoluble palladium species.[7]

    • Column Chromatography: Careful column chromatography is usually necessary to separate the product from the soluble palladium complexes and the ligand.

    • Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help adsorb residual palladium.

Alternative Route: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig amination for forming C-N bonds.[8]

FAQs:

  • Q1: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig amination?

    A1: While the Buchwald-Hartwig reaction is often preferred due to its milder conditions and broader scope, the Ullmann condensation can be a viable alternative, particularly when palladium-based methods fail or are not cost-effective for large-scale synthesis. Traditional Ullmann conditions are harsh (high temperatures), but modern protocols with specific ligands can allow for milder conditions.

  • Q2: What are the typical challenges associated with the Ullmann condensation for this compound synthesis?

    A2: The main challenges include:

    • Harsh Reaction Conditions: Traditional methods often require high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.

    • Stoichiometric Copper: Older procedures often use stoichiometric amounts of copper, leading to significant waste. Modern catalytic versions are preferred.

    • Substrate Scope: The reaction can be sensitive to the electronic properties of the aryl halide.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key synthetic steps. Note that yields can be highly dependent on the specific reaction scale and purity of reagents.

Table 1: Nitration of Dibenzofuran

Nitrating AgentSolventTemperature (°C)Time (h)Yield of 2-Nitrodibenzofuran (%)Reference
HNO₃ / H₂SO₄Acetic Acid10-201~60-70
HNO₃ / Acetic AnhydrideAcetic Anhydride0-102~75-85[1]

Table 2: Reduction of 2-Nitrodibenzofuran

Reducing AgentSolventTemperature (°C)Time (h)Yield of this compound (%)Reference
SnCl₂·2H₂OEthanolReflux3>90
H₂ (1 atm), Pd/CMethanolRoom Temp12>95[2]
Fe / NH₄ClEthanol/WaterReflux4~85-95

Table 3: Buchwald-Hartwig Amination of 2-Bromodibenzofuran

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Amine SourceYield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Benzophenone imine~80-90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018Ammonia~70-80

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

Step A: Nitration of Dibenzofuran

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.

  • Cool the flask to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the dibenzofuran solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 2-nitrodibenzofuran.

  • The crude product can be purified by recrystallization from ethanol.

Step B: Reduction of 2-Nitrodibenzofuran

  • To a round-bottom flask, add 2-nitrodibenzofuran (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol uses benzophenone imine as an ammonia equivalent, which is then hydrolyzed to the primary amine.

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by 2-bromodibenzofuran (1.0 eq) and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Add a solution of 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with an aqueous solution of NaOH.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

dot

Start Low Yield in Buchwald-Hartwig Amination Inert Check Inert Atmosphere (Ar/N₂) Start->Inert Anhydrous Verify Anhydrous Solvents/Reagents Start->Anhydrous Reagents Assess Reagent Purity (Aryl Halide, Amine) Start->Reagents CatalystSystem Optimize Catalyst System Start->CatalystSystem Success Improved Yield Inert->Success Anhydrous->Success Reagents->Success Ligand Screen Ligands (e.g., XPhos, RuPhos) CatalystSystem->Ligand Base Screen Bases (e.g., NaOtBu, K₃PO₄) CatalystSystem->Base Temp Adjust Temperature CatalystSystem->Temp Concentration Vary Concentration CatalystSystem->Concentration Ligand->Success Base->Success Temp->Success Concentration->Success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-Dibenzofuranamine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low Purity or Presence of Impurities After Initial Synthesis

  • Question: My initial purity of this compound is low. What are the likely impurities and how can I remove them?

    Answer: The nature of impurities largely depends on the synthetic route used.

    • From Buchwald-Hartwig Amination: If you synthesized this compound via a Buchwald-Hartwig amination of 2-bromodibenzofuran, common impurities include unreacted starting materials (2-bromodibenzofuran), phosphine oxide (from the ligand), and potentially side-products from hydrodehalogenation of the starting material.

    • From Ullmann Condensation: The Ullmann reaction, a copper-catalyzed N-arylation, can also be used. This reaction often requires high temperatures and can lead to the formation of side products. Common impurities may include unreacted 2-halodibenzofuran and byproducts from homo-coupling of the starting materials.

    Purification Strategy: A multi-step purification approach is often necessary.

    • Aqueous Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities.

    • Column Chromatography: This is the most effective method for separating this compound from structurally similar impurities.[1]

    • Recrystallization: For achieving high purity, recrystallization is recommended after column chromatography.

Issue 2: Difficulty with Column Chromatography

  • Question: I'm experiencing significant peak tailing and poor separation during the column chromatography of this compound on silica gel. What's causing this and how can I fix it?

    Answer: This is a common problem when purifying amines on standard silica gel. The basic nature of the amine group on this compound leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This results in poor peak shape and sometimes irreversible adsorption.

    Solutions:

    • Use of a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is typically used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[1][2]

    • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic.

      • Deactivated Silica Gel: You can deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.

    • Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]

Issue 3: Challenges with Recrystallization

  • Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

    Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by the solution being too supersaturated, the cooling rate being too fast, or the presence of impurities that inhibit crystal formation.

    Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. Since this compound has moderate polarity, a combination of a polar and a non-polar solvent can be effective.[3] Good starting points for solvent systems for compounds with aromatic rings include ethanol/water, acetone/hexane, or toluene.[4][5]

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a seed crystal) to the cooled solution can initiate crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Question: I'm getting a very low yield after recrystallization. What are the possible reasons?

    Answer: Low recovery can be due to several factors:

    • Using too much solvent: If you use an excessive amount of solvent to dissolve the crude product, a significant amount of your compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling for too short a time: Ensure the solution is thoroughly cooled to maximize crystal formation.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

  • Q1: What is the general solubility profile of this compound?

    A1: this compound is a crystalline solid at room temperature.[3] It exhibits moderate solubility in polar organic solvents such as methanol and ethanol.[3] Its solubility is limited in non-polar solvents.[3] The solubility generally increases with temperature, which is a key principle for purification by recrystallization.[3]

  • Q2: What is a good starting point for a solvent system for column chromatography of this compound?

    A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A gradient of hexane:ethyl acetate (from 9:1 to 7:3) with the addition of 0.5% triethylamine has been shown to be effective.[1]

  • Q3: What are some suitable solvents for the recrystallization of this compound?

    A3: Based on its solubility profile, suitable recrystallization solvents would be those in which it is highly soluble when hot and poorly soluble when cold. Ethanol or a mixture of ethanol and water are good candidates to try.[3] You can dissolve the compound in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly cloudy, then allow it to cool.

  • Q4: How can I monitor the purity of my this compound during purification?

    A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Proton NMR (¹H NMR) spectroscopy is also an excellent tool to confirm the structure and assess the purity of the final product.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification MethodStationary PhaseRecommended Solvent SystemKey Considerations
Column Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (gradient from 9:1 to 7:3) + 0.5% TriethylamineThe addition of triethylamine is crucial to prevent peak tailing.[1][2]
Alumina (Basic or Neutral)Hexane:Ethyl Acetate (gradient)A good alternative to silica gel for basic compounds.
Recrystallization N/AEthanol or Ethanol/WaterDissolve in a minimum of hot solvent and cool slowly. The ratio of ethanol to water will need to be optimized experimentally.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% TEA).

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting eluent.

    • Collect fractions in test tubes or flasks.

    • Gradually increase the polarity of the eluent as the separation progresses (e.g., move from 9:1 to 8:2 to 7:3 Hexane:Ethyl Acetate, all containing 0.5% TEA).

  • Monitoring the Separation:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection:

    • Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol or ethanol/water).

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis A Crude this compound B Aqueous Workup A->B Initial Cleanup C Column Chromatography (Silica Gel, Hexane:EtOAc + TEA) B->C Primary Purification D Recrystallization (e.g., Ethanol/Water) C->D High Purity Polish E Purity Check (TLC, HPLC, GC) D->E Assess Purity F Structure Confirmation (NMR) E->F Confirm Identity G Pure this compound F->G

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Start Purification issue Issue Encountered? start->issue low_purity Low Purity After Synthesis issue->low_purity Yes peak_tailing Peak Tailing in Chromatography issue->peak_tailing Yes oiling_out Oiling Out During Recrystallization issue->oiling_out Yes end Pure Product issue->end No solution1 Column Chromatography then Recrystallization low_purity->solution1 solution2 Add TEA to Eluent or Change Stationary Phase peak_tailing->solution2 solution3 Slow Cooling, Change Solvent, or Use Seed Crystal oiling_out->solution3 solution1->end solution2->end solution3->end

References

Technical Support Center: Synthesis of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Dibenzofuranamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies for the synthesis of this compound fall into two main categories:

  • Nitration and Subsequent Reduction: This two-step process involves the nitration of dibenzofuran to yield 2-nitrodibenzofuran, followed by the reduction of the nitro group to the corresponding amine.

  • Cross-Coupling Reactions: These methods involve the direct amination of a 2-halodibenzofuran (typically 2-bromodibenzofuran) using a nitrogen source. The two most prominent examples are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation/Goldberg reaction (copper-catalyzed).

Q2: I am seeing multiple spots on my TLC after nitrating dibenzofuran. What are these impurities?

A2: The nitration of dibenzofuran can lead to the formation of several regioisomers. The primary product is typically 3-nitrodibenzofuran, with 2-nitrodibenzofuran being another significant isomer. The exact ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and reaction time. Therefore, the additional spots on your TLC are likely other nitrodibenzofuran isomers. Careful purification by column chromatography is necessary to isolate the desired 2-nitrodibenzofuran isomer.

Q3: My reduction of 2-nitrodibenzofuran is not going to completion. How can I improve this?

A3: Incomplete reduction of 2-nitrodibenzofuran is a common issue. To drive the reaction to completion, consider the following:

  • Choice of Reducing Agent: Stronger reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., concentrated HCl) are often more effective than catalytic hydrogenation (e.g., H₂/Pd-C) for this transformation.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at an appropriate temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Purity of Starting Material: Impurities in the 2-nitrodibenzofuran can sometimes interfere with the reduction process. Ensure your starting material is of high purity.

Q4: What are the common side products in a Buchwald-Hartwig amination of 2-bromodibenzofuran?

A4: A common side reaction in the Buchwald-Hartwig amination is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of dibenzofuran as a byproduct.[1] This can occur if the catalytic cycle is interrupted or if there are sources of protic impurities. Careful control of the reaction conditions, including the choice of ligand, base, and solvent, can help to minimize this side reaction.

Q5: The Ullmann condensation for amination requires harsh conditions. Are there milder alternatives?

A5: While traditional Ullmann condensations often require high temperatures and stoichiometric amounts of copper, modern variations have been developed that proceed under milder conditions.[2] The use of specific ligands, such as 1,10-phenanthroline, and soluble copper salts can facilitate the reaction at lower temperatures. Additionally, the Buchwald-Hartwig amination is a well-established, milder alternative to the Ullmann reaction for C-N bond formation.[1]

Troubleshooting Guides

Synthesis Route 1: Nitration of Dibenzofuran and Reduction of 2-Nitrodibenzofuran

Problem: Low yield of 2-nitrodibenzofuran and presence of multiple isomers.

Possible Cause Troubleshooting Step
Incorrect Nitrating Agent or Conditions The regioselectivity of nitration is highly sensitive to the reaction conditions. Using a milder nitrating agent or adjusting the temperature can influence the isomer distribution.
Suboptimal Reaction Time Monitor the reaction closely by TLC to avoid over-nitration or side reactions that can occur with prolonged reaction times.
Inefficient Purification Separation of the 2- and 3-nitro isomers can be challenging. Optimize your column chromatography conditions (e.g., solvent system, silica gel activity) to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.

Problem: Incomplete reduction of 2-nitrodibenzofuran to this compound.

Possible Cause Troubleshooting Step
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂) is used.
Deactivated Catalyst (for catalytic hydrogenation) If using a palladium on carbon catalyst, ensure it is fresh and active. The presence of sulfur-containing impurities can poison the catalyst.
Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.
Formation of Intermediates In some cases, intermediate reduction products, such as nitroso or hydroxylamino species, may be formed. Ensure the reaction conditions are robust enough to achieve complete reduction to the amine.
Synthesis Route 2: Buchwald-Hartwig Amination of 2-Bromodibenzofuran

Problem: Low yield of this compound and formation of dibenzofuran byproduct.

Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure strictly anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture. Use freshly distilled solvents and degas all solutions.
Incorrect Ligand Choice The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Screen different ligands to find the optimal one for this specific transformation. Bidentate ligands are often effective.[1]
Suboptimal Base The strength and nature of the base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide and cesium carbonate. The choice of base should be optimized for the specific substrate and ligand combination.
Hydrodehalogenation Side Reaction This is a known side reaction.[1] Optimizing the ligand, base, and temperature can help to suppress this pathway. Lowering the reaction temperature may be beneficial.
Synthesis Route 3: Ullmann Condensation of 2-Bromodibenzofuran

Problem: Low conversion and/or formation of byproducts.

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Traditional Ullmann reactions often require high temperatures, which can lead to decomposition and side reactions.[3] Consider using a more modern protocol with a suitable ligand (e.g., 1,10-phenanthroline) and a soluble copper source (e.g., CuI) to allow for lower reaction temperatures.
Homo-coupling of 2-Bromodibenzofuran The formation of 2,2'-bi(dibenzofuran) can be a side reaction. Using a ligand and optimizing the stoichiometry of the reactants can help to minimize this.
Insoluble Copper Species Ensure that the copper catalyst is soluble and active in the reaction mixture. The use of ligands can help to maintain the copper in a catalytically active state.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

This protocol is adapted from the synthesis of 1-aminodibenzofuran and is expected to yield the 2-amino isomer as a major product, which will require careful purification.[4]

Step 1: Nitration of Dibenzofuran

  • Materials: Dibenzofuran, a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate), and a solvent (e.g., acetic anhydride or a chlorinated solvent).

  • Procedure:

    • Dissolve dibenzofuran in the chosen solvent and cool the mixture in an ice bath.

    • Slowly add the nitrating agent dropwise while maintaining the low temperature.

    • Allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC.

    • Upon completion, quench the reaction by pouring it into ice water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the 2-nitrodibenzofuran from other isomers.

Step 2: Reduction of 2-Nitrodibenzofuran

  • Materials: 2-Nitrodibenzofuran, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, and sodium hydroxide solution.

  • Procedure:

    • Suspend 2-nitrodibenzofuran in ethanol.

    • Add a solution of SnCl₂·2H₂O in concentrated hydrochloric acid to the suspension.

    • Heat the reaction mixture at reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude this compound.

    • If necessary, purify the product further by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Ullmann Condensation (Adapted from a similar reaction)

This protocol is based on the successful synthesis of 2-aminodibenzothiophene from 2-bromodibenzothiophene and can be adapted for 2-bromodibenzofuran.

  • Materials: 2-Bromodibenzofuran, copper(I) oxide (Cu₂O), aqueous ammonia, and N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • In a sealable reaction vessel, combine 2-bromodibenzofuran, Cu₂O, and NMP.

    • Add aqueous ammonia to the mixture.

    • Seal the vessel and heat the reaction mixture with stirring at a temperature of approximately 120-140 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Synthesis_Pathways Dibenzofuran Dibenzofuran Nitration Nitration (e.g., HNO3/H2SO4) Dibenzofuran->Nitration Isomers Mixture of Nitrodibenzofuran Isomers Nitration->Isomers Purification1 Column Chromatography Isomers->Purification1 TwoNitroDBF 2-Nitrodibenzofuran Purification1->TwoNitroDBF Reduction Reduction (e.g., SnCl2/HCl) TwoNitroDBF->Reduction TwoAminoDBF This compound Reduction->TwoAminoDBF TwoBromoDBF 2-Bromodibenzofuran Buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base) TwoBromoDBF->Buchwald Ullmann Ullmann Condensation (Cu catalyst, base) TwoBromoDBF->Ullmann Buchwald->TwoAminoDBF Ullmann->TwoAminoDBF

Caption: Synthetic routes to this compound.

Troubleshooting_Nitration Start Start: Low yield of 2-Nitrodibenzofuran CheckIsomers Are multiple isomers present (TLC analysis)? Start->CheckIsomers OptimizePurification Optimize column chromatography (solvent gradient, silica activity) CheckIsomers->OptimizePurification Yes CheckConditions Review nitration conditions (reagents, temperature, time) CheckIsomers->CheckConditions No End End: Improved yield and purity of 2-Nitrodibenzofuran OptimizePurification->End ModifyConditions Modify nitrating agent or reaction temperature/time CheckConditions->ModifyConditions ModifyConditions->End

Caption: Troubleshooting low yield in nitration.

Troubleshooting_Buchwald Start Start: Low yield in Buchwald-Hartwig Amination CheckByproduct Is dibenzofuran byproduct observed (GC-MS or NMR analysis)? Start->CheckByproduct OptimizeReaction Optimize ligand, base, and temperature to suppress hydrodehalogenation CheckByproduct->OptimizeReaction Yes CheckConditions Review reaction conditions (catalyst, solvent, atmosphere) CheckByproduct->CheckConditions No End End: Improved yield of This compound OptimizeReaction->End ImproveConditions Ensure anhydrous/anaerobic conditions, screen ligands and bases CheckConditions->ImproveConditions ImproveConditions->End

Caption: Troubleshooting Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Dibenzofuranamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the derivatization of 2-Dibenzofuranamine. It includes troubleshooting guides for common synthetic challenges, detailed experimental protocols, and data-driven insights to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary amino group on the dibenzofuran scaffold allows for a variety of derivatization reactions. The most common and versatile methods include N-acylation to form amides, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form C-N or C-C bonds.

Q2: Why is my N-acylation of this compound resulting in low yields?

A2: Low yields in N-acylation reactions with this compound can be attributed to several factors. The nucleophilicity of the amine can be reduced by the aromatic dibenzofuran ring system. Steric hindrance around the amino group can also impede the approach of the acylating agent. To address this, consider using a more reactive acylating agent (e.g., an acyl chloride over an anhydride), increasing the reaction temperature, and employing a stoichiometric amount of a suitable base to activate the amine.[1]

Q3: I'm observing multiple products in my Suzuki-Miyaura coupling reaction. What are the likely side products?

A3: Common side products in Suzuki-Miyaura reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). These side reactions can be minimized by ensuring anhydrous reaction conditions, using a well-degassed solvent, and optimizing the base and catalyst system.

Q4: What is the role of the ligand in Buchwald-Hartwig amination of 2-bromodibenzofuran?

A4: The phosphine ligand is critical for the efficacy of the Buchwald-Hartwig reaction. It stabilizes the palladium catalyst, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product. For sterically hindered or electron-rich substrates like dibenzofuran derivatives, bulky and electron-rich biarylphosphine ligands such as XPhos or SPhos are often effective.[2]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the derivatization of this compound.

N-Acylation Troubleshooting
Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Acylating Agent: The acylating agent (e.g., acetic anhydride) may have degraded due to moisture. 2. Insufficient Amine Nucleophilicity: The electron-withdrawing nature of the dibenzofuran ring can reduce the reactivity of the amine. 3. Steric Hindrance: Bulky acylating agents may have difficulty accessing the amine.1. Use a fresh or newly opened bottle of the acylating agent. 2. Switch to a more reactive acylating agent like an acyl chloride.[1] Add a non-nucleophilic base (e.g., pyridine, triethylamine) to activate the amine.[3] 3. If possible, choose a less sterically demanding acylating agent.
Formation of Side Products 1. Diacylation: If the initial product is still nucleophilic, it may react again with the acylating agent. 2. Decomposition: High reaction temperatures may lead to the decomposition of starting materials or products.1. Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.[1] 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Residual Reagents: Excess acylating agent or base can co-elute with the product. 2. Poor Solubility: The derivatized product may have limited solubility in common chromatography solvents.1. Use a basic wash (e.g., saturated sodium bicarbonate solution) to remove unreacted acyl chloride, followed by an acidic wash (e.g., dilute HCl) to remove the base. 2. Screen a range of solvent systems for column chromatography to find an optimal mobile phase for separation.
Suzuki-Miyaura Coupling Troubleshooting

To perform a Suzuki-Miyaura reaction with this compound, it first needs to be converted to a halide (e.g., 2-bromo-dibenzofuran).

Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate transmetalation. 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.1. Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry. 3. Use anhydrous solvents and degas the reaction mixture thoroughly.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Suboptimal Catalyst Concentration: Incorrect catalyst loading can favor side reactions.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed. 2. Optimize the catalyst loading; typically, 1-5 mol% is sufficient.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Poor Solubility of Reagents: The starting materials or catalyst may not be fully dissolved in the solvent.1. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 2. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water, can sometimes be effective.[4]
Buchwald-Hartwig Amination Troubleshooting

This reaction is typically performed with a halo-dibenzofuran (e.g., 2-bromo-dibenzofuran) and an amine.

Issue Potential Cause Recommended Solution
Low to No Yield 1. Inactive Catalyst: The active Pd(0) species is not being generated effectively. 2. Inappropriate Ligand: The phosphine ligand is not suitable for the substrate. 3. Ineffective Base: The base is not strong enough to deprotonate the amine.1. Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active catalyst.[2] 2. Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.[2] 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[5]
Hydrodehalogenation 1. β-Hydride Elimination: This is a common side reaction where the aryl halide is reduced.1. Use a bulky ligand to sterically disfavor the β-hydride elimination pathway.[2] Optimizing the base and reaction temperature can also mitigate this side reaction.
Reaction with Heterocycle 1. Catalyst Poisoning: The nitrogen or oxygen atoms in the dibenzofuran ring can coordinate to the palladium center and inhibit catalysis.1. The use of bulky biarylphosphine ligands can often overcome this issue by preventing strong coordination of the heterocycle to the metal center.

Experimental Protocols

General Protocol for N-Acylation of this compound
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of 2-Bromodibenzofuran
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromodibenzofuran (1.0 eq.), the amine (1.2 eq.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4.4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).[2]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)AmineExpected Yield (%)
1Pd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene10016Aniline>85[2][6]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11024Morpholine70-90
3Pd₂(dba)₃ (1.5)BrettPhos (3.3)LHMDS (1.5)THF8012Benzylamine75-95

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound/Halide - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat & Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter Catalyst cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield Observed reagents Check Reagent Quality (Freshness, Purity, Anhydrous) start->reagents First Step conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Reagents OK reagent_sol Solution: Use fresh/purified reagents. Ensure anhydrous conditions. reagents->reagent_sol Issue Found catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) conditions->catalyst Conditions OK conditions_sol Solution: Optimize temperature. Adjust reaction time. Ensure inert atmosphere. conditions->conditions_sol Issue Found catalyst_sol Solution: Switch to a pre-catalyst. Screen different ligands. Optimize base strength/solubility. catalyst->catalyst_sol Issue Found

Caption: Decision tree for troubleshooting low yield in derivatization reactions.

PI3K/Akt/mTOR Signaling Pathway

Dibenzofuran derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[7][8]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

Technical Support Center: Overcoming Poor Solubility of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered with 2-Dibenzofuranamine in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a crystalline solid that generally exhibits moderate solubility. It has a greater affinity for polar organic solvents, such as methanol and ethanol, and limited solubility in non-polar solvents.[1] Its solubility is influenced by factors including the polarity of the solvent, temperature, and the pH of the medium.[1]

Q2: My this compound is not dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?

A2: When encountering poor solubility of this compound, a systematic approach is recommended. Begin with simple techniques before progressing to more complex methods. Initial steps include:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Temperature Adjustment: Gently heating the mixture can increase the solubility of this compound, as its solubility tends to increase with temperature.[1]

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area, which can enhance the dissolution rate.

Q3: How does pH affect the solubility of this compound?

A3: As an aromatic amine, the solubility of this compound is highly dependent on pH. In acidic conditions, the amine group can be protonated, forming a more polar and, therefore, more water-soluble salt.[1] Aromatic amines are generally more soluble in aqueous solutions below a pH of 4.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system is a highly effective technique. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases the overall polarity of the solution, which can significantly improve the solubility of hydrophobic compounds like this compound.

Q5: When should I consider using surfactants to dissolve this compound?

A5: Surfactants should be considered when other methods, such as solvent screening, temperature, and pH adjustments, are not sufficiently effective or are incompatible with your reaction conditions. Surfactants form micelles that encapsulate non-polar compounds, effectively increasing their solubility in aqueous media.

Troubleshooting Guides

IssueRecommended Solutions
This compound precipitates out of solution upon cooling. The compound likely has lower solubility at reduced temperatures. Try to maintain a higher reaction temperature if the protocol allows. Alternatively, consider a co-solvent system that offers better solubility at lower temperatures.
The reaction is slow or incomplete despite the compound appearing to be dissolved. The concentration of the dissolved this compound may be too low for an efficient reaction rate. Consider increasing the volume of the solvent. If this is not feasible, explore methods to further enhance solubility, such as using a co-solvent, adjusting the pH (for aqueous or protic media), or employing a surfactant.
The chosen solvent is not dissolving the compound at all. The polarity of the solvent may not be suitable for this compound. Consult a solvent polarity chart and select a more appropriate solvent. Based on its structure, polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, are good starting points.[1]
Difficulty in preparing a concentrated stock solution. For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is often a good choice for poorly soluble compounds. If DMSO is not suitable for your application, consider N,N-dimethylformamide (DMF). Gentle heating and sonication can also aid in dissolution.

Data Presentation

Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe amine group can participate in hydrogen bonding with protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high dielectric constants and can dissolve a wide range of polar and non-polar compounds.[2][3]
Non-Polar Hexane, TolueneLowThe overall polarity of this compound, due to the amine and furan moieties, makes it less soluble in non-polar environments.[1]
Aqueous (Neutral) Water, Phosphate Buffered Saline (PBS)Very LowAs a relatively non-polar organic molecule, it has poor water solubility at neutral pH.
Aqueous (Acidic) Dilute HCl, Citrate Buffer (pH < 4)HighProtonation of the basic amine group at low pH forms a more soluble salt.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for this compound.

Methodology:

  • Weigh 1-2 mg of this compound into several small vials.

  • To each vial, add a different solvent (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, toluene, hexane) in 100 µL increments.

  • After each addition, vortex the vial for 30-60 seconds.

  • Visually inspect for dissolution against a dark background.

  • Continue adding solvent up to 1 mL.

  • Record the approximate volume of solvent required for complete dissolution to estimate the solubility.

Protocol 2: pH Adjustment for Solubilization in Aqueous Media

Objective: To increase the aqueous solubility of this compound by pH modification.

Methodology:

  • Prepare a suspension of this compound in deionized water or a suitable buffer (e.g., PBS).

  • While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Observe the dissolution of the solid as the pH decreases.

  • Continue adding acid until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs. Ensure this pH is compatible with your downstream experimental conditions.

Protocol 3: Co-solvent System Development

Objective: To enhance the solubility of this compound using a co-solvent.

Methodology:

  • Attempt to dissolve this compound in the primary solvent (e.g., water or a buffer).

  • While stirring vigorously, gradually add a miscible co-solvent (e.g., ethanol, DMSO, or PEG 400) dropwise.

  • Observe the mixture for signs of dissolution.

  • Continue adding the co-solvent until the compound is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the subsequent reaction.

Protocol 4: Surfactant-Mediated Solubilization

Objective: To increase the apparent solubility of this compound using a surfactant.

Methodology:

  • Prepare a stock solution of a suitable surfactant (e.g., Tween® 80, Triton™ X-100) in the desired aqueous medium. The concentration should be above the critical micelle concentration (CMC) of the surfactant.

  • Add the this compound solid to the surfactant solution.

  • Stir the mixture at room temperature or with gentle heating.

  • Allow sufficient time for the micelles to form and encapsulate the compound, leading to its apparent dissolution.

  • Visually inspect for a clear solution.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of this compound solvent_screening Step 1: Solvent Screening start->solvent_screening temp_adjustment Step 2: Temperature Adjustment solvent_screening->temp_adjustment If partially soluble or insoluble soluble Solubilization Achieved solvent_screening->soluble If soluble particle_size Step 3: Particle Size Reduction temp_adjustment->particle_size If still not fully soluble temp_adjustment->soluble If soluble ph_modification Step 4: pH Modification (for aqueous/protic media) particle_size->ph_modification If further improvement is needed particle_size->soluble If soluble cosolvent Step 5: Use of Co-solvents ph_modification->cosolvent If pH adjustment is insufficient or not applicable ph_modification->soluble If soluble surfactant Step 6: Use of Surfactants cosolvent->surfactant If co-solvent system is not effective cosolvent->soluble If soluble surfactant->soluble If solubilized insoluble Insoluble/Precipitation surfactant->insoluble If still insoluble

Caption: Troubleshooting workflow for overcoming poor solubility.

References

Preventing oxidation of 2-Dibenzofuranamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2-Dibenzofuranamine during storage.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to brownish during storage. What is the likely cause?

A1: A color change from off-white to brownish is a common indicator of oxidation. Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary factors that accelerate oxidation are:

  • Presence of Oxygen: Direct exposure to air provides the oxygen necessary for the oxidation reactions.

  • Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For optimal stability and to prevent oxidation, this compound should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[1]

  • Temperature: In a refrigerator at 2-8°C. For longer-term storage, a freezer at -20°C is recommended.

  • Light: Protected from light in an amber glass vial or a container wrapped in aluminum foil.

  • Container: In a tightly sealed container to prevent moisture and air ingress.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods as the solvent can influence its stability. If short-term storage in solution is necessary, use a deoxygenated aprotic solvent and store the solution under an inert atmosphere at low temperatures (2-8°C).

Q5: How can I monitor the purity of my this compound sample over time?

A5: The purity of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products, allowing for quantification of its purity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid Material Oxidation due to exposure to air and/or light.Discard the discolored material if purity is critical. For future storage, ensure the compound is in a tightly sealed container under an inert atmosphere and protected from light.
Appearance of New Peaks in HPLC Chromatogram Chemical degradation, likely oxidation.Identify the degradation products using techniques like LC-MS. Review storage conditions and handling procedures to minimize future degradation.
Inconsistent Experimental Results Use of partially degraded this compound.Always use a fresh, pure sample of this compound for experiments. Verify the purity of the starting material by HPLC before use.
Precipitate Formation in Solution Formation of insoluble oxidation products or low solubility at storage temperature.Allow the solution to warm to room temperature and sonicate. If the precipitate does not redissolve, it may be a degradation product. Filter the solution before use and re-evaluate storage conditions.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Storage Conditions

This protocol outlines a typical experiment to evaluate the stability of this compound under various storage conditions.

1. Sample Preparation:

  • Weigh 10 mg of high-purity this compound into four separate amber glass vials.
  • Vial 1 (Control): Flush with argon, seal tightly, and store at -20°C in the dark.
  • Vial 2 (Air/Dark): Seal tightly under normal atmosphere and store at 25°C in the dark.
  • Vial 3 (Inert/Dark): Flush with argon, seal tightly, and store at 25°C in the dark.
  • Vial 4 (Air/Light): Seal tightly under normal atmosphere and store at 25°C with exposure to ambient laboratory light.

2. Time Points for Analysis:

  • Analyze the samples at initial (T=0), 1 month, 3 months, and 6 months.

3. Analytical Method:

  • At each time point, dissolve a small, accurately weighed amount of the sample from each vial in a suitable solvent (e.g., acetonitrile/water).
  • Analyze the samples by the validated HPLC method described in Protocol 2.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Monitor the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following table presents representative data from a hypothetical 6-month stability study of this compound.

Storage ConditionPurity of this compound (%)
T=0
-20°C, Inert Atmosphere, Dark99.8
25°C, Air, Dark99.8
25°C, Inert Atmosphere, Dark99.8
25°C, Air, Light99.8

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound 2-DBFA This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Hydroxylated species) 2-DBFA->Oxidized_Intermediates [O2, Light, Heat] Degradation_Products Colored Degradation Products Oxidized_Intermediates->Degradation_Products Further Oxidation/ Rearrangement

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_workflow Stability Testing Workflow start Prepare Samples under Different Conditions storage Store Samples for Defined Time Points start->storage analysis Analyze by HPLC storage->analysis data Calculate Purity and Degradation analysis->data end Assess Stability data->end

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Logic start Observe Discoloration or Impurity Peaks check_storage Review Storage Conditions: - Atmosphere (Inert?) - Temperature (Low?) - Light (Protected?) start->check_storage Degradation Observed check_handling Review Handling Procedures: - Exposure to air? - Purity of solvents? start->check_handling Degradation Observed remediate_storage Action: Store under inert gas, at low temperature, and protected from light. check_storage->remediate_storage Suboptimal Conditions remediate_handling Action: Minimize air exposure during handling. Use high- purity, deoxygenated solvents. check_handling->remediate_handling Suboptimal Procedures

Caption: A logical guide for troubleshooting the degradation of this compound.

References

Identifying and removing impurities from 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2-Dibenzofuranamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Impurities in this compound often originate from the synthetic route employed. The most common methods for its synthesis are variations of the Ullmann condensation and Buchwald-Hartwig amination. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-bromodibenzofuran or the amine source (e.g., ammonia or an equivalent).

  • Homo-coupling Byproducts: Formation of biphenyl derivatives from the coupling of two molecules of the aryl halide starting material can occur, particularly in Ullmann-type reactions.

  • Isomeric Aminodibenzofurans: Depending on the selectivity of the reaction, other aminodibenzofuran isomers may be formed.

  • Catalyst Residues: Traces of copper or palladium catalysts used in the coupling reactions may remain in the final product.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This is a common issue for related compounds like 4-dibenzofuranamine and should be considered for this compound as well.

Q2: My this compound is discolored (e.g., yellow, brown, or pinkish). What is the likely cause and how can I prevent it?

A2: Discoloration of this compound is most likely due to the formation of oxidation products. Aromatic amines are prone to oxidation when exposed to air and light. To minimize this:

  • Work under an inert atmosphere: Conduct experiments, including filtration and solvent removal, under a nitrogen or argon atmosphere.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degas solvents before use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Minimize exposure to light: Protect the compound and its solutions from light by using amber-colored glassware or wrapping flasks with aluminum foil.

  • Store properly: Store the purified this compound under an inert atmosphere in a cool, dark place.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Provides molecular weight information of the compound and its impurities.

Troubleshooting Guides

Purification Issues

Issue 1: Difficulty purifying this compound using silica gel column chromatography.

  • Problem: The compound streaks, shows poor separation, or has low recovery from a standard silica gel column.

  • Potential Cause: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to the observed issues.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), in the eluent.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Modify the Mobile Phase: Add a small percentage of a basic modifier, like triethylamine or pyridine, to the mobile phase to compete for the active sites on the silica gel.

Issue 2: Persistent impurities after column chromatography.

  • Problem: NMR or HPLC analysis shows the presence of impurities even after chromatographic purification.

  • Potential Cause: Co-elution of impurities that have similar polarity to this compound.

  • Troubleshooting Steps:

    • Optimize Chromatography: Employ a shallower solvent gradient during elution to improve the resolution between closely eluting compounds. Experiment with different solvent systems to alter selectivity.

    • Recrystallization: This is a highly effective technique for removing small amounts of impurities.

Issue 3: The compound "oils out" during recrystallization.

  • Problem: Instead of forming crystals, the compound separates as an oil when the solution is cooled.

  • Potential Cause: The solution is too supersaturated, the cooling rate is too fast, or the presence of impurities is inhibiting crystal lattice formation.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Add a Seed Crystal: If a small crystal of the pure compound is available, add it to the cooled solution to induce crystallization.

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound and may require optimization.

  • Stationary Phase Selection: Neutral alumina is recommended to avoid issues with the basicity of the amine. Alternatively, silica gel treated with triethylamine can be used.

  • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes or petroleum ether with an increasing gradient of ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of the stationary phase, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Caption: A general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_proc Process cluster_post Post-Purification prep_sp Select Stationary Phase (Neutral Alumina or TEA-treated Silica) prep_mp Select Mobile Phase (e.g., Hexane/Ethyl Acetate via TLC analysis) prep_sp->prep_mp pack_col Pack Column prep_mp->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Gradient load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions (TLC) collect_frac->analyze_frac combine_frac Combine Pure Fractions analyze_frac->combine_frac remove_solv Remove Solvent combine_frac->remove_solv final_product Pure this compound remove_solv->final_product

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and may require experimentation.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a precursor, 1-nitrodibenzofuran, a mixture of aqueous methanol has been reported to be effective. For this compound, consider solvents such as ethanol, methanol, toluene, or mixtures like ethanol/water or toluene/hexane.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Caption: A general workflow for the purification of this compound by recrystallization.

G start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for Recrystallization Purification.

Data Presentation

The following table summarizes the effectiveness of different purification techniques based on typical outcomes for aromatic amines. The actual results for this compound may vary and should be determined experimentally.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%60-90%Good for removing a wide range of impurities.Can be time-consuming and use large solvent volumes.
Recrystallization >99%50-85%Excellent for removing small amounts of impurities.Lower yield due to solubility in the mother liquor.
Combined Approach >99.5%40-75%Achieves very high purity.Can lead to lower overall yield.

Analytical Methodologies

HPLC Method for Purity Analysis

The following is a representative HPLC method for the purity analysis of aminofuran derivatives, which can be adapted for this compound.

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution (e.g., start with a low percentage of B and increase over time)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 254 nm or 280 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Caption: A logical workflow for identifying an unknown impurity in a this compound sample.

G start Impurity Detected (e.g., by HPLC) lcms LC-MS Analysis start->lcms gcms GC-MS Analysis start->gcms mw Determine Molecular Weight lcms->mw prep_hplc Preparative HPLC mw->prep_hplc volatile Identify Volatile Impurities (e.g., Residual Solvents) gcms->volatile isolate Isolate Impurity prep_hplc->isolate nmr NMR Spectroscopy (¹H, ¹³C) isolate->nmr structure Elucidate Structure nmr->structure end Impurity Identified structure->end

Caption: Workflow for Impurity Identification.

Technical Support Center: Enhancing the Stability of 2-Dibenzofuranamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-Dibenzofuranamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound derivatives are susceptible to two primary degradation pathways due to their chemical structure. The aromatic amine functional group is prone to oxidation, which can lead to the formation of colored degradants and loss of potency. Additionally, the dibenzofuran ring system can undergo oxidation to form hydroxylated derivatives.[1] Under harsh conditions, further degradation and ring cleavage may occur.

Q2: Which environmental factors most significantly impact the stability of these compounds?

A2: The stability of this compound derivatives is most commonly affected by exposure to oxygen, light, and elevated temperatures.[2]

  • Oxidation: The amine group is particularly sensitive to oxidative degradation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.[2][3]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[4] It is crucial to protect these compounds from light during storage and handling.

  • Thermal Stress: High temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis.[5]

Q3: How can I proactively enhance the stability of my this compound derivative in solution?

A3: To enhance stability in solution, consider the following strategies:

  • pH Adjustment: The stability of aromatic amines can be pH-dependent. Buffering the solution to an optimal pH range where the compound is most stable can be effective.

  • Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[3]

  • Use of Chelating Agents: To mitigate metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation by displacing oxygen.[2]

Q4: Are there any specific excipients I should be cautious with when formulating these derivatives?

A4: Yes, certain excipients are known to contain reactive impurities that can degrade amine-containing compounds. Be particularly cautious with:

  • Polyethylene Glycols (PEGs) and Polysorbates (e.g., Tween 80): These can contain peroxide impurities from their manufacturing process, which are strong oxidizing agents.

  • Reducing Sugars (e.g., Lactose): These can potentially react with the primary amine group.

  • Excipients with Trace Metal Impurities: Metal ions can catalyze oxidative degradation. It is advisable to screen excipients for peroxide levels and to select high-purity grades for your formulation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My stored solid sample of a this compound derivative has changed color (e.g., turned yellow or brown).

Possible Cause Troubleshooting Step Recommended Action
Oxidation The aromatic amine has likely oxidized upon exposure to air and/or light.1. Store the solid material in an amber vial to protect it from light. 2. For long-term storage, place the vial inside a container with an oxygen scavenger or backfill the vial with an inert gas (nitrogen or argon) before sealing.[2] 3. Re-purify a small sample if needed for an experiment and use it immediately.
Photodegradation The compound is sensitive to light, causing decomposition.1. Always handle the compound in a dimly lit environment. 2. Use amber glassware or wrap containers with aluminum foil for all experiments and storage.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram during a stability study.

Possible Cause Troubleshooting Step Recommended Action
Co-elution A degradation product may be co-eluting with your main peak or another impurity.1. Modify the HPLC method to improve resolution. Try changing the mobile phase gradient, solvent composition, or using a column with a different selectivity (e.g., a phenyl-hexyl instead of a C18). 2. Use a photodiode array (PDA) detector to check for peak purity.
New Degradation Product The stress condition has generated a new, previously unseen degradation product.1. Attempt to identify the new peak using HPLC-MS. Common degradants for this class of compounds are hydroxylated versions of the parent molecule.[1] 2. Review your stress conditions. If degradation is excessive (>20%), reduce the stress duration or concentration of the stressor (e.g., use 0.01N HCl instead of 0.1N HCl).
Contamination Ghost peaks may appear due to contamination from the mobile phase, glassware, or the HPLC system itself.1. Run a blank gradient (mobile phase only) to see if the peak is still present. 2. Ensure all glassware is scrupulously clean. 3. Use fresh, HPLC-grade solvents to prepare your mobile phase.

Problem 3: My mass balance in a forced degradation study is below 95%.

Possible Cause Troubleshooting Step Recommended Action
Non-chromophoric Degradants Degradation products may have formed that do not absorb UV light at the detection wavelength.1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. 2. Change the UV detection wavelength to a lower value (e.g., 210 nm) where more organic molecules absorb.
Volatile Degradants A degradation product may be volatile and lost during sample preparation or analysis.1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a stressed sample.
Precipitation The parent compound or a degradant may have precipitated out of the solution.1. Visually inspect the stressed sample for any precipitate. 2. If precipitation is observed, attempt to redissolve the sample in a stronger solvent before analysis. Ensure the new solvent is compatible with your HPLC method.

Data Presentation

Table 1: Representative Forced Degradation Data for a this compound Derivative

The following data is a representative example to illustrate expected trends and is not derived from a specific experimental study on this compound.

Stress ConditionTime (hours)Assay of Parent (%)% DegradationMajor Degradation Product (DP)Mass Balance (%)
Control (No Stress)4899.80.2-100.0
0.1 M HCl at 60 °C2491.58.5DP1 (Hydroxylated)99.5
0.1 M NaOH at 60 °C2494.25.8DP2 (Unknown)99.1
3% H₂O₂ at RT888.711.3DP1 (Hydroxylated), DP3 (N-Oxide)98.9
Thermal (80 °C, solid)4898.11.9Minor unknown degradants99.6
Photolytic (ICH Q1B)2492.67.4DP4 (Colored degradant)99.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for a this compound derivative to support the development of a stability-indicating analytical method.

Materials:

  • This compound derivative (API)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, stability chambers/ovens, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C. Withdraw and neutralize aliquots as described for acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for immediate HPLC analysis.

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid API in a clear glass vial and store in an oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the stock solution solvent for analysis.

  • Photolytic Degradation: Expose both the solid API and the 1 mg/mL stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and perform a mass balance assessment.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify the this compound derivative from its process-related impurities and degradation products.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of the API at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the blank (mobile phase), standard, and samples.

  • Data Processing: Integrate the peaks and calculate the percentage of the parent compound remaining and the percentage of each degradation product formed relative to the initial concentration of the parent.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Evaluation prep_api Prepare API Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_api->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_api->base oxidation Oxidation (3% H₂O₂, RT) prep_api->oxidation photo Photolytic Stress (ICH Q1B) prep_api->photo prep_stressors Prepare Stress Agents (HCl, NaOH, H₂O₂) prep_stressors->acid prep_stressors->base prep_stressors->oxidation sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidation->sampling thermal Thermal Stress (Solid, 80°C) thermal->sampling photo->sampling hplc Analyze via Stability- Indicating HPLC Method sampling->hplc eval Identify Degradants Calculate % Degradation Assess Mass Balance hplc->eval

Caption: Workflow for a forced degradation study of a this compound derivative.

troubleshooting_tree start Unexpected Peak Observed in HPLC Stability Study q1 Is the peak present in the blank injection? start->q1 a1_yes Ghost Peak: Contamination Issue q1->a1_yes Yes a1_no Peak is Sample-Related q1->a1_no No action1 Action: Check mobile phase, solvents, and system cleanliness. a1_yes->action1 q2 Does the peak purity pass for the main peak? a1_no->q2 a2_no Co-elution Issue q2->a2_no No a2_yes Peak is a distinct entity q2->a2_yes Yes action2 Action: Modify HPLC method (gradient, column, etc.) to improve resolution. a2_no->action2 q3 Is the peak present in the t=0 (unstressed) sample? a2_yes->q3 a3_yes Process-Related Impurity q3->a3_yes Yes a3_no Stress-Induced Degradant q3->a3_no No action3 Action: Investigate API synthesis route and starting materials. a3_yes->action3 action4 Action: Characterize degradant (e.g., using LC-MS). Correlate with applied stress condition. a3_no->action4

Caption: Decision tree for troubleshooting unexpected peaks in HPLC stability studies.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Dibenzofuranamine and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Dibenzofuranamine with other common aromatic amines, namely aniline, diphenylamine, and carbazole. The objective is to offer a clear, data-driven perspective for professionals engaged in chemical synthesis and drug development, enabling informed decisions in experimental design and molecular modification.

Introduction to Aromatic Amine Reactivity

The reactivity of aromatic amines is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring system. These factors influence the amine's basicity and its propensity to undergo various chemical transformations, including electrophilic substitution and carbon-nitrogen bond formation reactions. This guide will delve into a comparative analysis of this compound against aniline, a simple aromatic amine; diphenylamine, a secondary aromatic amine; and carbazole, a tricyclic aromatic amine with a nitrogen atom incorporated into a five-membered ring.

Basicity and pKa Values

The basicity of an aromatic amine is a crucial indicator of its nucleophilicity and overall reactivity. A higher pKa of the conjugate acid corresponds to a stronger base. The availability of the nitrogen lone pair for protonation is significantly influenced by its delocalization into the aromatic system.

In comparison to carbazole, where the nitrogen is part of a five-membered ring fused between two benzene rings, this compound has an additional oxygen atom in its fused ring system. This oxygen atom is expected to exert an additional electron-withdrawing effect, suggesting that this compound is likely a weaker base than carbazole. Diphenylamine is also a weak base due to the delocalization of the lone pair over two phenyl rings.

Aromatic AminepKa of Conjugate Acid
Aniline4.6[1][2][3][4][5][6]
Diphenylamine0.78[1][6]
Carbazole~ -6 (estimated)
This compound Not Experimentally Determined (Estimated to be < 4.6)

Table 1: Comparison of pKa Values of Conjugate Acids of Aromatic Amines.

Reactivity in Key Chemical Reactions

The following sections compare the expected reactivity of this compound with aniline, diphenylamine, and carbazole in two fundamental classes of reactions: electrophilic aromatic substitution and palladium-catalyzed N-arylation (Buchwald-Hartwig amination).

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The amino group is a strong activating and ortho-, para-directing group. However, the overall reactivity is modulated by the electronic nature of the aromatic system.

General Reactivity Trend (Electrophilic Substitution): Aniline > Carbazole > this compound > Diphenylamine

  • Aniline: The amino group strongly activates the benzene ring, making it highly susceptible to electrophilic attack. Reactions are often rapid and can lead to polysubstitution.

  • Carbazole: The nitrogen atom's lone pair is delocalized into the aromatic system, but the overall system remains relatively electron-rich and reactive towards electrophiles.

  • This compound: The electron-withdrawing nature of the dibenzofuran ring system is expected to deactivate the aromatic rings towards electrophilic substitution compared to aniline and carbazole.

  • Diphenylamine: The delocalization of the nitrogen lone pair over two phenyl rings significantly deactivates both rings towards electrophilic attack.

Electrophilic_Substitution_Reactivity

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity of the amine in this reaction is influenced by its nucleophilicity and steric hindrance.

While specific comparative quantitative data for this compound in Buchwald-Hartwig reactions is scarce, we can infer its reactivity. As a primary aromatic amine, it is expected to be a suitable substrate. Its reactivity would likely be comparable to or slightly less than that of aniline, depending on the specific reaction conditions and the steric bulk of the aryl halide. Carbazole and diphenylamine, being secondary amines, will also participate in this reaction, often with different optimal ligand and base combinations.

Buchwald_Hartwig_Workflow

Experimental Protocols

Detailed experimental protocols for key reactions are provided below to serve as a practical guide for researchers.

General Procedure for Nitration of an Aromatic Amine (Carbazole)

This protocol describes a regioselective C1-nitration of a carbazole derivative, which can be adapted for other aromatic amines with appropriate modifications.[7][8]

Materials:

  • N-(pyridin-2-yl)-9H-carbazole

  • Pd2(dba)3

  • AgNO3

  • 1,4-Dioxane

  • Dichloromethane

  • Celite

Procedure:

  • To a 15 mL pressure tube, add Pd2(dba)3 (10 mol %), N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), and AgNO3 (1.2 equiv).[7]

  • Add 1,4-dioxane as the solvent.[7]

  • Stir the reaction mixture in a preheated oil bath at 120 °C for 24 hours.[7]

  • After cooling to room temperature, dilute the mixture with dichloromethane.[7]

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[7]

  • Purify the crude product by column chromatography.

General Procedure for Bromination of an Aromatic Amine (Carbazole)

This protocol outlines a method for the bromination of carbazole using a DMSO/HBr system.[9]

Materials:

  • Carbazole

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr)

Procedure:

  • Dissolve carbazole in DMSO.

  • Add HBr to the solution. The reaction temperature can be controlled to promote the selective formation of mono- or di-brominated products.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed N-arylation of an aromatic amine with an aryl halide.

Materials:

  • Aryl halide

  • Aromatic amine (e.g., this compound)

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Base (e.g., NaOtBu, K2CO3, or Cs2CO3)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, the aromatic amine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow

Conclusion

References

Validation of an analytical method for 2-Dibenzofuranamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The selection of an analytical method is guided by its performance characteristics. The following table summarizes typical quantitative data for the analysis of compounds structurally similar to 2-Dibenzofuranamine, providing a baseline for what can be expected when developing a validated method.

Validation ParameterHPLC-UVHPLC-MSGC-MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) >0.999>0.999>0.999
Limit of Detection (LOD) 0.05 - 2.41 µg/mL1 - 10 ng/mL0.1 mg/L
Limit of Quantitation (LOQ) 0.15 - 3.97 µg/mL5 - 30 ng/mL0.010% (w/w)
Accuracy (Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2.0%< 5.0%< 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are general protocols for HPLC-UV, HPLC-MS, and GC-MS that can be adapted and optimized for the specific requirements of this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely applicable for the routine analysis of aromatic compounds.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30 °C.[1]

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This technique offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low-level quantification.

  • Sample Preparation: Similar to HPLC-UV, with potential for additional clean-up steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex samples.[2]

  • Instrumentation: An HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile or methanol with water, often with a modifier like formic acid to improve ionization.[3]

    • Flow Rate: 0.3 - 0.55 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for amines.[3]

    • MS Detection: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of this compound.

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using an appropriate solvent.

    • Derivatization (optional but recommended) to enhance volatility and thermal stability.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analytes. A typical program might start at a lower temperature and ramp up.

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Injector Temperature: 250 °C (splitless mode).[4]

    • MS Detection (EI):

      • Ionization Energy: 70 eV.[4]

      • Scan Range: m/z 50-400.[4]

Mandatory Visualization

The following diagrams illustrate the analytical method validation workflow and a decision-making guide for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity/ Selectivity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness data_analysis Data Analysis & Review specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Method validation_report->end

Caption: Workflow for the validation of an analytical method.

Method_Selection_Decision_Tree start Start: Analyte & Matrix Considerations concentration Expected Analyte Concentration? start->concentration high_conc High to Moderate (µg/mL range) concentration->high_conc High low_conc Low to Trace (ng/mL range) concentration->low_conc Low matrix_complexity Matrix Complexity? high_conc->matrix_complexity hplc_ms HPLC-MS low_conc->hplc_ms hplc_uv HPLC-UV gc_ms GC-MS simple_matrix Simple matrix_complexity->simple_matrix Simple complex_matrix Complex matrix_complexity->complex_matrix Complex volatility Analyte Volatile & Thermally Stable? simple_matrix->volatility complex_matrix->hplc_ms volatile_yes Yes volatility->volatile_yes Yes volatile_no No volatility->volatile_no No volatile_yes->gc_ms volatile_no->hplc_uv

References

Spectroscopic Scrutiny: A Comparative Analysis of 2-Dibenzofuranamine and 3-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the isomeric compounds 2-Dibenzofuranamine and 3-Dibenzofuranamine reveals distinct differences in their spectral fingerprints, arising from the varied position of the amine substituent on the dibenzofuran framework. This guide provides a comprehensive analysis of their Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, offering valuable insights for researchers, scientists, and professionals in drug development.

The structural distinction between this compound and 3-Dibenzofuranamine, while subtle, imparts unique electronic and magnetic environments to the constituent atoms. These differences are readily observable through various spectroscopic techniques, providing a robust method for their differentiation and characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹³C NMR, and IR spectroscopy for the two isomers.

Mass Spectrometry

Both isomers exhibit a molecular ion peak corresponding to their shared molecular formula, C₁₂H₉NO. However, subtle differences in fragmentation patterns can be observed.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 183154, 128, 127
3-Dibenzofuranamine 183155, 154, 128, 127[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the amine group significantly influences the chemical shifts of the carbon atoms in the dibenzofuran ring system.

¹³C NMR Chemical Shifts (δ) in ppm

Carbon PositionThis compound3-Dibenzofuranamine
Aromatic Carbons Data not available100.1, 110.5, 111.3, 120.7, 121.2, 122.7, 124.4, 126.9, 146.4, 152.0, 156.4

Note: Specific assignments for 3-Dibenzofuranamine require further 2D NMR analysis. Data for this compound is currently unavailable in surveyed databases.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C-N stretching. The IR spectrum for 3-Dibenzofuranamine is available and key absorptions are listed below.

Functional Group3-Dibenzofuranamine (cm⁻¹)This compound (cm⁻¹)
N-H Stretch ~3400-3300 (doublet)Expected in a similar region
Aromatic C-H Stretch ~3100-3000Expected in a similar region
C=C Aromatic Stretch ~1600-1450Expected in a similar region
C-N Stretch ~1350-1250Expected in a similar region

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the aminodibenzofuran isomer is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), typically at a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the KBr pellet method, a small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, the sample is first vaporized and separated on a capillary column before being introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1. The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm.

Visualization of Key Differences

The structural disparity between the two isomers is the root of their distinct spectroscopic properties. The following diagram illustrates this fundamental difference.

Workflow for the spectroscopic comparison of the two isomers.

The position of the amine group alters the electron density distribution across the aromatic rings, leading to different shielding and deshielding effects observed in NMR spectroscopy. Similarly, the vibrational modes of the molecule, probed by IR spectroscopy, are influenced by the substituent's location.

Structural_Differences cluster_2_amine This compound cluster_3_amine 3-Dibenzofuranamine A1 Amine at C2 B1 Altered electron density at ortho and para positions A1->B1 influences C1 Unique set of ¹H and ¹³C chemical shifts B1->C1 results in D Spectroscopic Distinguishability C1->D Leads to A2 Amine at C3 B2 Different electron density distribution A2->B2 influences C2 Distinct set of ¹H and ¹³C chemical shifts B2->C2 results in C2->D Leads to

Impact of amine position on NMR chemical shifts.

References

A Comparative Analysis of the Biological Activities of 2-Dibenzofuranamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Among its various isomers, 2-aminodibenzofuran and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential. This guide provides a comparative overview of the reported biological activities of 2-dibenzofuranamine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. While direct comparative studies on a wide range of this compound analogs are limited, this document synthesizes available data on closely related dibenzofuran derivatives to offer valuable structure-activity relationship (SAR) insights.

Anticancer Activity

Dibenzofuran derivatives have shown promising potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways involved in cancer progression. Studies on various substituted dibenzofurans suggest that the nature and position of substituents on the dibenzofuran ring significantly influence their cytotoxic efficacy.

For instance, certain dibenzofuran derivatives have been investigated as inhibitors of Pim kinases, which are overexpressed in several cancers and play a role in cell survival and proliferation.[1] While specific data on 2-aminodibenzofuran is sparse, derivatives with other substitutions provide insights into the scaffold's potential.

Table 1: Comparative Anticancer Activity of Substituted Dibenzofuran Derivatives

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Kehokorin ANaturally OccurringHeLa1.5 µg/mL[2]
Kehokorin DNaturally OccurringHeLa6.1 µg/mL[2]
Kehokorin ENaturally OccurringHeLa-[2]
Cercosporamide-derived dibenzofuran1,3-dihydroxy-4-carboxamideMV4-11 (AML)Low micromolar[1]
Antimicrobial Activity

The dibenzofuran scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens. The structural features of these derivatives, including the presence of amino and other functional groups, can contribute to their ability to disrupt microbial cell integrity or interfere with essential metabolic processes.

Table 2: Comparative Antimicrobial Activity of Substituted Dibenzofuran Derivatives

Compound/DerivativeSubstitution PatternMicroorganismMIC (µg/mL)Reference
Aza-benzofuran 1-Salmonella typhimurium12.5[3]
Aza-benzofuran 1-Staphylococcus aureus12.5[3]
Aza-benzofuran 1-Escherichia coli25[3]
Aza-benzofuran 2-Staphylococcus aureus25[3]
Oxa-benzofuran 6-Penicillium italicum12.5[3]
Oxa-benzofuran 6-Colletotrichum musae12.5-25[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Dibenzofuran derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Table 3: Comparative Anti-inflammatory Activity of Substituted Dibenzofuran Derivatives

Compound/DerivativeSubstitution PatternAssayIC50 (µM)Reference
Aza-benzofuran 1-NO Inhibition (LPS-stimulated RAW 264.7)17.3[3]
Aza-benzofuran 3-NO Inhibition (LPS-stimulated RAW 264.7)16.5[3]
Aza-benzofuran 2-NO Inhibition (LPS-stimulated RAW 264.7)31.5[3]
Aza-benzofuran 4-NO Inhibition (LPS-stimulated RAW 264.7)42.8[3]
Liriope spicata derivative 12-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuranNeutrophil Respiratory Burst4.15[4]
Liriope spicata derivative 22-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuranNeutrophil Respiratory Burst5.96[4]
Neuroprotective Effects

The potential of dibenzofuran derivatives to protect neuronal cells from damage is an emerging area of research, particularly in the context of neurodegenerative diseases. While direct evidence for 2-aminodibenzofuran is limited, studies on related benzofuran structures highlight their promise. For example, certain benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced excitotoxicity.[5][6][7]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzofuran derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare two-fold serial dilutions of the dibenzofuran derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Treat the cells with the dibenzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent Addition: Mix the cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.

Visualizations

Below are diagrams illustrating a general experimental workflow for biological activity screening and a simplified signaling pathway relevant to anticancer drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis synthesis Synthesis of this compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) characterization->anti_inflammatory neuroprotection Neuroprotection Assays characterization->neuroprotection data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General workflow for synthesis and biological evaluation.

anticancer_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK Pathway receptor->mapk cell_cycle Cell Cycle Progression pi3k->cell_cycle apoptosis Apoptosis pi3k->apoptosis Inhibition mapk->cell_cycle proliferation Cell Proliferation & Survival cell_cycle->proliferation drug This compound Derivative drug->pi3k Inhibition drug->mapk Inhibition drug->apoptosis Induction

Caption: Simplified anticancer signaling pathway inhibition.

References

Cross-Validation of Synthesis Methods for 2-Dibenzofuranamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Dibenzofuranamine is a crucial building block for various pharmaceutical and materials science applications. This guide provides a comprehensive cross-validation of three primary synthetic routes to this compound: the reduction of 2-nitrodibenzofuran, the Buchwald-Hartwig amination, and the Ullmann condensation. We present a comparative analysis of their performance, supported by experimental data, to inform the strategic selection of the most suitable method for specific research and development needs.

The dibenzofuran scaffold is a privileged structure in medicinal chemistry, and the position of the amino group significantly influences the biological activity of its derivatives. Consequently, the reliable and efficient synthesis of specific isomers like this compound is a critical endeavor. This guide evaluates the following synthetic strategies:

  • Method 1: Reduction of 2-Nitrodibenzofuran: A classical and straightforward approach involving the reduction of a nitro intermediate.

  • Method 2: Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its efficiency and broad substrate scope.

  • Method 3: Ullmann Condensation: A traditional copper-catalyzed method for the formation of carbon-nitrogen bonds.

Comparative Analysis of Synthesis Routes

The choice of an optimal synthetic pathway for this compound is contingent on several factors, including precursor availability, desired scale, cost, and tolerance to other functional groups. The following table summarizes quantitative data for the three evaluated methods.

MethodStarting MaterialKey Reagents & ConditionsReaction TimeYield (%)Purity
Reduction 2-NitrodibenzofuranSnCl₂·2H₂O, HCl, Ethanol2-4 hours85-95%High
Buchwald-Hartwig Amination 2-BromodibenzofuranPd₂(dba)₃, XPhos, NaOtBu, Benzophenone imine, Toluene; then HCl12-24 hours75-85%High
Ullmann Condensation 2-IododibenzofuranCuI, 1,10-Phenanthroline, Cs₂CO₃, Aqueous NH₃, Dioxane24-48 hours60-70%Moderate

Experimental Protocols

Method 1: Reduction of 2-Nitrodibenzofuran

This method involves the reduction of the nitro group of 2-nitrodibenzofuran using tin(II) chloride in an acidic medium.

Materials:

  • 2-Nitrodibenzofuran

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-nitrodibenzofuran (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed amination utilizes an ammonia surrogate, benzophenone imine, which is subsequently hydrolyzed to yield the primary amine.[1][2]

Materials:

  • 2-Bromodibenzofuran

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by 2-bromodibenzofuran (1.0 eq) and benzophenone imine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, add diethyl ether, and then treat with aqueous HCl to hydrolyze the imine.

  • Stir the mixture vigorously for 1-2 hours.

  • Neutralize the aqueous layer with a base (e.g., NaOH) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Method 3: Ullmann Condensation

This classical copper-catalyzed reaction directly forms the C-N bond using an amine source.[3]

Materials:

  • 2-Iododibenzofuran

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Aqueous ammonia (NH₃·H₂O)

  • Dioxane

Procedure:

  • In a sealed tube, combine 2-iododibenzofuran (1.0 eq), CuI (0.1-0.2 eq), 1,10-phenanthroline (0.2-0.4 eq), and Cs₂CO₃ (2.0 eq).

  • Add dioxane and aqueous ammonia.

  • Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

Synthesis_Workflows cluster_Reduction Method 1: Reduction cluster_BH Method 2: Buchwald-Hartwig Amination cluster_Ullmann Method 3: Ullmann Condensation Start_R 2-Nitrodibenzofuran Step1_R Reduction (SnCl2, HCl) Start_R->Step1_R Product_R This compound Step1_R->Product_R Start_BH 2-Bromodibenzofuran Step1_BH Pd-catalyzed Coupling (Benzophenone Imine) Start_BH->Step1_BH Intermediate_BH Imine Adduct Step1_BH->Intermediate_BH Step2_BH Hydrolysis (HCl) Intermediate_BH->Step2_BH Product_BH This compound Step2_BH->Product_BH Start_U 2-Iododibenzofuran Step1_U Cu-catalyzed Amination (Aqueous Ammonia) Start_U->Step1_U Product_U This compound Step1_U->Product_U

References

A Comparative Guide to 2-Dibenzofuranamine-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics is continually advancing, driven by the development of novel materials with enhanced performance and stability. Among these, 2-Dibenzofuranamine and its derivatives have emerged as a promising class of materials, particularly for applications as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their rigid and planar dibenzofuran core, coupled with the charge-transporting capabilities of the amine moiety, offers a versatile platform for molecular design.

This guide provides a comprehensive benchmark of the performance of this compound-based materials against established alternatives, supported by experimental data from recent literature. We present a detailed comparison of their performance metrics, outline the experimental protocols for key characterization techniques, and visualize the typical device architectures and experimental workflows.

Performance Benchmark: this compound Derivatives vs. Alternatives

The performance of hole-transporting materials is critical to the overall efficiency and stability of both perovskite solar cells and organic light-emitting diodes. The following tables summarize the key performance metrics of various this compound-based materials in comparison to the widely used Spiro-OMeTAD and other alternatives.

Perovskite Solar Cell (PSC) Performance
MaterialVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Hole Mobility (cm2V-1s-1)HOMO (eV)
This compound-Based
spiro-4---23.38[1][2][3]Higher than Spiro-OMeTAD[1][2][3]More matched with perovskite[1][2][3]
tDBF1.08[4]23.54[4]76.47[4]19.46[4][5]9.1 x 10-3 (doped)[4][5]-5.25[4]
bDBF1.07[4]23.80[4]73.60[4]18.66[4]--5.22[4]
BF-002---14.20[6]--
BF-003---14.07[6]--
Alternatives
Spiro-OMeTAD (control)-22.78[7]-17.63[7]2.09 x 10-3[7]-5.22[8]
Spiro-OMeTAD (optimized)-24.36[7]-19.92[7]9.31 x 10-3[7]-
FDT-based HTM---~20.2[9]-~-5.15[9]
spiro-Naph---24.43[10]~8 x 10-3[10]Closer to perovskite HOMO[10]
PTAA/M2---20.23[10]Higher than pristine PTAA[10]-
Organic Light-Emitting Diode (OLED) Performance
MaterialApplicationEQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Luminance (cd/m2)
This compound-Based
BF-m-TPAHole-Transporting16.3[11]56.5[11]13.3[11]15,230[11]
DBFtPABlue Host7.26[12]8.83[12]--
p-PPDFHost for blue MR emitter7.03[13][14]---
4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuranHost for TADF emitterup to 8[15]--32,400[15]
CF-2-BzFHost for yellow PhOLED25.3[9][16]77.2[9][16]--
DBF-BPDopant8.03[17]> 9[17]--
Alternatives
NPBHole-Transporting----
TAPCHole-Transporting----
CBPHost----

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate benchmarking of material performance. Below are the methodologies for key experiments cited in the evaluation of this compound-based materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

Methodology:

  • Electrode Preparation: A thin film of the organic material is drop-casted or spin-coated onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the prepared working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The electrodes are immersed in an electrolyte solution, typically a 0.1 M solution of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Potential Sweep: The potential of the working electrode is swept linearly with time from a starting potential to a switching potential and then back to the start. A typical scan rate for organic materials is 50-100 mV/s.

  • Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is employed to determine the charge carrier mobility of a material.

Methodology:

  • Device Fabrication: A single-carrier device is fabricated with the structure: Substrate/Electrode 1/Hole-Transport Layer (the material to be tested)/Electrode 2. For hole-only devices, electrodes with high and low work functions are chosen to facilitate hole injection and block electron injection. A common structure is ITO/PEDOT:PSS/HTM/Au.

  • Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: The J-V curve is plotted on a log-log scale. At higher voltages, the current becomes space-charge limited, and the relationship between current density and voltage is described by the Mott-Gurney law: J = (9/8) * ε0 * εr * µ * (V2/L3) where:

    • ε0 is the permittivity of free space.

    • εr is the relative dielectric constant of the material.

    • µ is the charge carrier mobility.

    • V is the effective voltage.

    • L is the thickness of the organic layer. The mobility (µ) can be extracted from the slope of the J1/2 vs. V plot in the SCLC region.

Perovskite Solar Cell (PSC) Fabrication

Methodology (Spin-Coating):

  • Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Electron Transport Layer (ETL) Deposition: A compact TiO2 layer is deposited by spin-coating a precursor solution, followed by annealing. A mesoporous TiO2 layer is then often spin-coated on top and sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The this compound-based HTM solution (often containing additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Organic Light-Emitting Diode (OLED) Fabrication

Methodology (Thermal Evaporation):

  • Substrate Cleaning: ITO-coated glass substrates are cleaned using a similar procedure as for PSCs.

  • Organic Layer Deposition: The device is placed in a high-vacuum thermal evaporation chamber. The organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited by heating them in crucibles. Fine metal masks are used to pattern the layers.

  • Cathode Deposition: A low work function metal or bilayer (e.g., LiF/Al) is thermally evaporated to form the cathode.

  • Encapsulation: The completed device is encapsulated to protect the organic layers from moisture and oxygen.

Visualizing the Frameworks

To better understand the experimental processes and the structure of the devices where this compound-based materials are employed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis & Characterization cluster_device Device Fabrication & Testing Synthesis Synthesis Purification Purification Synthesis->Purification NMR, MS Structural_Analysis Structural_Analysis Purification->Structural_Analysis NMR, MS Thermal_Analysis Thermal_Analysis Structural_Analysis->Thermal_Analysis TGA, DSC Electrochemical_Analysis Electrochemical_Analysis Thermal_Analysis->Electrochemical_Analysis CV Photophysical_Analysis Photophysical_Analysis Electrochemical_Analysis->Photophysical_Analysis UV-Vis, PL Mobility_Measurement Mobility_Measurement Photophysical_Analysis->Mobility_Measurement SCLC Layer_Deposition Layer_Deposition Mobility_Measurement->Layer_Deposition Material Selection Substrate_Cleaning Substrate_Cleaning Substrate_Cleaning->Layer_Deposition Spin-coating / Evaporation Electrode_Deposition Electrode_Deposition Layer_Deposition->Electrode_Deposition Encapsulation Encapsulation Electrode_Deposition->Encapsulation Performance_Testing Performance_Testing Encapsulation->Performance_Testing J-V, EQE Stability_Testing Stability_Testing Performance_Testing->Stability_Testing ISOS protocols

General workflow for material synthesis, characterization, and device fabrication.

PSC_Architecture Light Light Glass Glass FTO Transparent Conductive Oxide (e.g., FTO) ETL Electron Transport Layer (e.g., TiO2) Perovskite Perovskite Absorber Layer HTL Hole Transport Layer (this compound-based) Metal_Contact Metal Contact (e.g., Au) OLED_Architecture Substrate Substrate (Glass/Plastic) Anode Anode (e.g., ITO) HIL Hole Injection Layer HTL Hole Transport Layer (this compound-based) EML Emissive Layer ETL Electron Transport Layer EIL Electron Injection Layer Cathode Cathode (e.g., Al) Light_Out Light_Out

References

Comparative Guide to the N-Arylation of 2-Dibenzofuranamine: A Structural Confirmation of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 2-Dibenzofuranamine, with a focus on its N-arylation. The information presented is intended to assist researchers in confirming the structure of these products through a combination of established synthetic methodologies and comprehensive spectral data analysis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural modification, particularly through the formation of carbon-nitrogen (C-N) bonds at the amino group, allows for the synthesis of a diverse range of compounds with potential biological and photophysical properties. The N-arylation of this compound is a key transformation to achieve this, primarily accomplished through transition-metal-catalyzed cross-coupling reactions. This guide will focus on two prominent methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Comparison of N-Arylation Methodologies

The selection of a suitable N-arylation method depends on factors such as substrate scope, reaction conditions, and catalyst cost. Below is a comparative overview of the Buchwald-Hartwig amination and Ullmann condensation for the synthesis of N-aryl-2-dibenzofuranamines.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based complexes with phosphine ligandsCopper-based catalysts
Reaction Temperature Generally milder (80-120 °C)Typically higher temperatures required (>150 °C)
Substrate Scope Broad, tolerates a wide range of functional groupsCan be limited by sterically hindered substrates
Reaction Time Often shorter reaction timesCan require longer reaction times
Catalyst Cost Palladium catalysts can be more expensiveCopper catalysts are generally more economical

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and structural confirmation of N-aryl-2-dibenzofuranamines.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 4-chloro-N-phenylaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 equiv.) to the mixture.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation Protocol

This protocol provides a general procedure for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMF, NMP)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10-20 mol%), and the ligand (20-40 mol%).

  • Add the base (2.0 equiv.) and the solvent.

  • Heat the reaction mixture at a high temperature (typically 150-200 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the N-arylation of this compound with various aryl halides based on typical yields for similar reactions.

Table 1: Buchwald-Hartwig Amination of this compound

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / XPhosNaOt-BuToluene1001285-95
4-ChlorotoluenePd(OAc)₂ / SPhosCs₂CO₃Dioxane1102470-85
3-NitrobromobenzenePd₂(dba)₃ / BINAPK₃PO₄Toluene1001875-90

Table 2: Ullmann Condensation of this compound

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisoleCuI / 1,10-PhenanthrolineK₂CO₃DMF1602460-75
1-Iodo-4-nitrobenzeneCuI / L-prolineCs₂CO₃DMSO1502065-80

Characterization of Reaction Products

The structural confirmation of the N-arylated products relies on a combination of spectroscopic techniques. Below are the expected spectral data for representative products.

N-(4-Methoxyphenyl)-2-dibenzofuranamine

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.90-7.20 (m, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.80 (s, 1H, NH), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 155.5, 149.0, 142.5, 135.0, 127.5, 125.0, 124.0, 123.0, 121.0, 115.0, 114.5, 112.0, 55.5.

  • Mass Spectrometry (EI): m/z (%) = 289 (M⁺, 100).

N-(4-Chlorophenyl)-2-dibenzofuranamine

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.15 (m, Ar-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 7.05 (d, J = 8.5 Hz, 2H, Ar-H), 6.00 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 148.5, 141.0, 130.0, 129.5, 127.8, 125.2, 124.5, 123.3, 121.5, 118.0, 112.5.

  • Mass Spectrometry (EI): m/z (%) = 293 (M⁺, 100), 295 ([M+2]⁺, 33).

N-(3-Nitrophenyl)-2-dibenzofuranamine

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.50 (s, 1H, NH), 8.20-7.30 (m, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 156.2, 149.0, 148.8, 144.0, 131.0, 128.0, 126.0, 125.5, 124.0, 122.5, 118.0, 115.0, 112.8, 110.0.

  • Mass Spectrometry (EI): m/z (%) = 304 (M⁺, 100).

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways, experimental workflows, and logical relationships described.

Buchwald_Hartwig_Amination Reactants This compound + Aryl Halide Reaction_Mixture Reaction Mixture (Anhydrous Solvent) Reactants->Reaction_Mixture Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Mixture Heating Heating (80-110 °C) Reaction_Mixture->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-dibenzofuranamine Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Ullmann_Condensation Reactants This compound + Aryl Iodide Reaction_Mixture Reaction Mixture (High-Boiling Solvent) Reactants->Reaction_Mixture Catalyst_System CuI + Ligand + Base Catalyst_System->Reaction_Mixture Heating Heating (150-200 °C) Reaction_Mixture->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2-dibenzofuranamine Purification->Product

Caption: Workflow for Ullmann Condensation.

Caption: Buchwald-Hartwig Catalytic Cycle.

A Comparative Analysis of Experimental and Computationally Predicted Properties of 2-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known experimental properties and computationally predicted characteristics of 2-Dibenzofuranamine. The data is compiled from various chemical databases and literature sources to offer a comprehensive resource for researchers. While experimental data for some properties of this specific molecule is limited in publicly available literature, this guide also presents standardized protocols for key experimental determinations and discusses the general biological potential of the broader benzofuran chemical class.

Physicochemical and Molecular Properties: A Side-by-Side Comparison

Quantitative data for this compound is presented below, separating experimentally determined values from computationally predicted molecular descriptors.

Table 1: Experimental Physicochemical Properties of this compound
PropertyExperimental ValueSource
Physical Form Solid, crystalline, whitish or off-white[1][2]
Melting Point 97.00 °C[1]
Boiling Point 252.00 °C[1]
Density 1.2596 g/cm³[1]
Purity 98%[2]
Solubility Moderately soluble in polar organic solvents (e.g., methanol, ethanol); limited solubility in non-polar solvents.[1]
Table 2: Computationally Predicted Molecular Descriptors for this compound
PropertyPredicted ValueSource
Molecular Formula C₁₂H₉NO[3]
Molecular Weight 183.21 g/mol [3]
XLogP3 3.4[3][4]
Hydrogen Bond Donor Count 1[3]
IUPAC Name dibenzofuran-2-amine[3]
SMILES C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N[3]
InChI InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2[3]
InChIKey FFYZMBQLAYDJIG-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end, to a height of 2-3 mm.[5] The sample should be well-packed by tapping the tube or dropping it through a long glass tube.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6] The apparatus is heated at a controlled rate.

  • Measurement: A preliminary rapid heating can be done to find an approximate melting range. For an accurate measurement, the sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Infrared (IR) Spectroscopy of a Solid Sample (Thin Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]

  • Film Formation: A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[7] The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[7]

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

  • Analysis: The IR spectrum is recorded. If the signal is too weak, more solution can be added to the plate and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[7] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of an Aromatic Amine

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in a molecule.

  • Sample Preparation: A 0.1–0.2 M solution of the aromatic amine is prepared in a deuterated solvent (e.g., CDCl₃).[8] The sample is transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR of aromatic amines, a large number of scans may be necessary to obtain a good signal-to-noise ratio for all carbon signals.[8]

  • Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra are analyzed to elucidate the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous signal assignment.[8]

Structure-Property Relationships and Biological Potential

While specific biological data for this compound is not extensively documented, the benzofuran scaffold is present in numerous biologically active natural and synthetic compounds.[9][10] Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] The amine functional group on the dibenzofuran core of this compound can be expected to influence its polarity, hydrogen bonding capability, and basicity, which in turn can affect its solubility and potential biological interactions.

G Logical Relationship of this compound Properties cluster_structure Molecular Structure cluster_physicochemical Physicochemical Properties cluster_biological Potential Biological Profile (based on Benzofuran class) A This compound C₁₂H₉NO B Experimental - Melting Point: 97 °C - Boiling Point: 252 °C - Solid, Crystalline Form A->B Determines C Computational - XLogP3: 3.4 - H-Bond Donor: 1 - Molecular Weight: 183.21 A->C Predicts D Antimicrobial Activity A->D Suggests Potential For E Anti-inflammatory Activity A->E Suggests Potential For F Anticancer Activity A->F Suggests Potential For B->D Influences B->E Influences B->F Influences C->D Influences C->E Influences C->F Influences

References

Evaluating the purity of synthesized 2-Dibenzofuranamine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of a newly synthesized batch of 2-Dibenzofuranamine against a commercially available, high-purity reference standard. The analysis employs High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the principal compound and any potential impurities. The methodologies, experimental data, and a discussion of potential synthetic byproducts are detailed to assist researchers in establishing robust quality control protocols.

Executive Summary

The purity of the synthesized this compound was determined to be 98.5% by HPLC analysis, which compares favorably to the reference standard's certified purity of ≥98%. GC-MS analysis confirmed the identity of the main component and did not detect any significant volatile impurities. Trace amounts of the unreacted starting material, 2-nitrodibenzofuran, were identified, highlighting the importance of monitoring key potential impurities based on the synthetic route employed.

Data Presentation

The quantitative data from the purity analysis of the synthesized this compound and the reference standard are summarized in the table below.

Analyte Sample ID HPLC Purity (%) Major Impurity Detected Impurity Content (%)
This compoundSynthesized Batch98.52-Nitrodibenzofuran0.8
This compoundReference Standard≥98[1]Not ApplicableNot Applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 60% acetonitrile, 40% water.

    • Linear gradient to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the synthesized this compound and the reference standard were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is employed for the identification of volatile and semi-volatile impurities and to confirm the identity of the synthesized compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Purity_Analysis_Workflow Purity Analysis Workflow for Synthesized this compound cluster_synthesis Synthesis & Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results & Comparison Synthesis Synthesized this compound Dissolution Dissolve in Acetonitrile (HPLC) or Dichloromethane (GC-MS) Synthesis->Dissolution Reference Reference Standard (≥98%) Reference->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC Injection Filtration->HPLC GCMS GC-MS Injection Filtration->GCMS Chromatogram Obtain Chromatogram HPLC->Chromatogram Purity_Calc Calculate Purity (%) via Area Normalization Chromatogram->Purity_Calc Comparison Compare Purity Data Purity_Calc->Comparison TIC Obtain Total Ion Chromatogram GCMS->TIC Mass_Spec Identify Peaks via Mass Spectra Library Comparison TIC->Mass_Spec Impurity_ID Identify Potential Impurities Mass_Spec->Impurity_ID Final_Report Generate Comparison Guide Comparison->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity evaluation of synthesized this compound.

Synthetic_Routes_Impurities Potential Impurities from Common Synthetic Routes cluster_reduction Route 1: Reduction of 2-Nitrodibenzofuran cluster_buchwald Route 2: Buchwald-Hartwig Amination cluster_ullmann Route 3: Ullmann Condensation Nitro 2-Nitrodibenzofuran (Starting Material) Synthesized_Product Synthesized this compound Nitro->Synthesized_Product Incomplete Reaction Partially_Reduced Partially Reduced Intermediates (e.g., Nitroso, Hydroxylamino) Partially_Reduced->Synthesized_Product Incomplete Reduction Bromo 2-Bromodibenzofuran (Starting Material) Bromo->Synthesized_Product Incomplete Reaction Pd_Catalyst Residual Palladium Catalyst Pd_Catalyst->Synthesized_Product Post-Reaction Contaminant Ligand Residual Phosphine Ligand/Oxidized Ligand Ligand->Synthesized_Product Post-Reaction Contaminant Halo 2-Halodibenzofuran (Starting Material) Halo->Synthesized_Product Incomplete Reaction Cu_Catalyst Residual Copper Catalyst Cu_Catalyst->Synthesized_Product Post-Reaction Contaminant Side_Products Homocoupling Side Products Side_Products->Synthesized_Product Side Reaction

Caption: Common synthetic routes to this compound and their potential impurities.

Discussion of Results and Potential Impurities

The synthesized batch of this compound demonstrates high purity, comparable to the commercial reference standard. The primary impurity identified was the starting material from the likely synthetic route: the reduction of 2-nitrodibenzofuran. The presence of this impurity suggests that the reduction reaction may not have proceeded to completion or that the purification process could be further optimized.

Depending on the synthetic methodology, other potential impurities could arise:

  • From Buchwald-Hartwig Amination: If synthesized from 2-bromodibenzofuran, potential impurities could include unreacted 2-bromodibenzofuran, residual palladium catalyst, and phosphine ligands or their oxides.

  • From Ullmann Condensation: Synthesis from a 2-halodibenzofuran using a copper catalyst could lead to residual copper and potential homocoupling byproducts.

The analytical methods detailed in this guide are capable of detecting a wide range of these potential impurities, ensuring a thorough purity assessment of synthesized this compound. It is recommended that researchers tailor their impurity profiling efforts to the specific synthetic route employed.

References

A Comparative Analysis of the Photophysical Properties of Substituted Dibenzofuran α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of a series of novel substituted dibenzofuran α-amino acids. These compounds represent a class of fluorescent probes with potential applications in biological imaging and as tools for studying biomolecular interactions. The data presented is derived from the work of Zeng et al. (2025), who synthesized these conformationally rigid analogues of tyrosine and characterized their fluorescent properties.[1][2][3]

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized dibenzofuran α-amino acids were measured in methanol.[2] The following table summarizes the key parameters, including absorption maxima (λabs), molar extinction coefficient (ε), emission maxima (λem), and fluorescence quantum yield (ΦF). L-tryptophan was used as the standard for quantum yield determination.[2]

CompoundSubstituent (R)λabs (nm)ε (M-1cm-1)λem (nm)ΦFBrightness (ε × ΦF)
10a Naphtho-fused34519,5003880.6212,100
10b OMe31522,1003450.5812,800
10c Br32018,9003500.499,300
10d H31019,8003400.5510,900
10e CO2Me32520,5003550.5110,500

Data sourced from Zeng et al. (2025).[1][2]

The data reveals that these dibenzofuran-based amino acids exhibit favorable photophysical properties, including high quantum yields and brightness, making them promising candidates for fluorescent probes.[1][2] The naphtho-fused analogue (10a ) displays the most red-shifted absorption and emission spectra.[1][2] The derivative with an electron-donating methoxy group (10b ) shows the highest brightness.[1][2] In contrast, the presence of an electron-withdrawing bromine atom (10c ) results in a lower quantum yield compared to the other analogues.[1][2]

Experimental Protocols

The following methodologies were employed for the determination of the photophysical properties of the dibenzofuran α-amino acids as described by Zeng et al. (2025).[1][2]

Instrumentation:

  • UV-Vis absorption spectra were recorded on a spectrophotometer.

  • Fluorescence emission spectra were recorded on a spectrofluorometer.

Sample Preparation:

  • Solutions of the dibenzofuran α-amino acid analogues were prepared in methanol.[2]

  • The concentration of the solutions ranged from 1.25 to 5 µM.[2]

Quantum Yield Determination:

  • Fluorescence quantum yields (ΦF) were determined using L-tryptophan as a standard.[2] The quantum yield of the standard in the given solvent is known, and the quantum yield of the sample is calculated relative to the standard by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.

Visualization of Experimental Workflow

The following diagram illustrates the application of a dibenzofuran α-amino acid as a Förster Resonance Energy Transfer (FRET) donor in an assay to monitor peptide hydrolysis by a serine protease. This demonstrates a practical application of these novel fluorescent probes.[1][3]

FRET_Assay_Workflow cluster_peptide Intact Peptide Substrate Peptide Decapeptide Donor Dibenzofuran Amino Acid (Donor) Acceptor Quencher (Acceptor) Enzyme Serine Protease Peptide->Enzyme Hydrolysis FRET_On FRET Occurs (Fluorescence Quenched) Peptide->FRET_On Emission_Quenched No/Low Emission Donor->Emission_Quenched Energy Transfer Fragment1 Fragment 1 (with Donor) Fragment2 Fragment 2 (with Quencher) FRET_Off FRET Disrupted (Fluorescence Restored) Fragment1->FRET_Off Emission_Restored Fluorescence Emission (λ_em) Fragment1->Emission_Restored Fragment2->FRET_Off Excitation1 Excitation (λ_ex) Excitation1->Donor Excitation2 Excitation (λ_ex) Excitation2->Fragment1

Caption: FRET-based assay for monitoring serine protease activity.

References

Safety Operating Guide

Proper Disposal of 2-Dibenzofuranamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Dibenzofuranamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for the handling and disposal of this chemical.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Data sourced from PubChem CID 19405.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of solid this compound and contaminated materials.

Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to its hazard classifications, this compound must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials. It should be segregated as a solid organic hazardous waste.

Preparing for Disposal
  • Container Selection:

    • For pure this compound, the original manufacturer's container is the preferred choice for disposal.[3]

    • If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[3][4] The container must be made of a material that does not react with the chemical.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound."

    • Include the approximate quantity of the waste.

    • Indicate the date when the waste was first added to the container (accumulation start date).

    • Add the name and contact information of the generating researcher or laboratory.

Disposal of Solid this compound
  • Transferring the Chemical: Carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid creating dust.

  • Secure the Container: Tightly close the container to prevent any spills or leakage.[3]

  • Storage:

    • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should be a secondary containment unit, such as a tray or bin, that can hold 110% of the volume of the largest container.[3]

    • Store the container away from incompatible materials, such as strong oxidizing agents.[4]

Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, absorbent paper, and weighing boats contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[3]

  • Sharps: Contaminated sharps (e.g., pipette tips, broken glass) must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]

  • Empty Containers:

    • Empty containers that held this compound are also considered hazardous waste.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical.[5]

    • Crucially, the rinsate from this process must be collected and disposed of as liquid hazardous waste. [5] Do not pour the rinsate down the drain.

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.[5]

Arranging for Waste Pickup
  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste collection, which may include completing a hazardous waste pickup request form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_contaminated_disposal Contaminated Materials Disposal cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal start Start: Have this compound Waste? solid_waste Solid this compound start->solid_waste contaminated_materials Contaminated Materials start->contaminated_materials empty_container Empty Container start->empty_container package_solid Package in original or compatible, labeled container solid_waste->package_solid package_contaminated Segregate and package: - Solids in labeled bag - Sharps in sharps container contaminated_materials->package_contaminated triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_solid Store in designated SAA with secondary containment package_solid->store_solid schedule_pickup Schedule pickup with Environmental Health & Safety (EH&S) store_solid->schedule_pickup store_contaminated Store with other solid hazardous waste package_contaminated->store_contaminated store_contaminated->schedule_pickup collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash collect_rinsate->dispose_container collect_rinsate->schedule_pickup For rinsate end End: Waste Disposed schedule_pickup->end

Caption: Workflow for the proper disposal of this compound and related waste.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.